5-Phenyl-1H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11565. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLMMJNORORYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187742 | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-94-6 | |
| Record name | 3-Mercapto-5-phenyl-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-s-triazole-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3414-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYL-S-TRIAZOLE-3-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3LV9TS8XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and characterization of 5-Phenyl-1H-1,2,4-triazole-3-thiol
An In-depth Technical Guide on the Synthesis and Characterization of 5-Phenyl-1H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the (C₈H₇N₃S), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details established synthetic routes, including the widely used method involving the cyclization of 1-benzoylthiosemicarbazide. It offers detailed experimental protocols for synthesis and purification. Furthermore, this guide compiles and presents key characterization data, including physical properties and spectroscopic analyses (¹H NMR, IR, Mass Spectrometry), in clearly structured tables. Visual workflows for both the synthesis and characterization processes are provided to facilitate a deeper understanding of the experimental logic. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. The most common and reliable routes involve the cyclization of a thiosemicarbazide derivative. Two prominent methods are detailed below.
Method 1: From Benzoyl Chloride and Thiosemicarbazide
A prevalent method involves a two-step process: the benzoylation of thiosemicarbazide with benzoyl chloride to form 1-benzoylthiosemicarbazide, followed by an alkaline-mediated cyclization to yield the final triazole.[1] The intramolecular cyclization in the presence of a base like sodium hydroxide leads to the formation of the stable 1,2,4-triazole ring.
Method 2: From Thiocarbohydrazide and Benzoic Acid
Another synthetic approach involves the cyclization of thiocarbohydrazide with benzoic acid.[2] This method, often carried out by fusing the reactants, provides a direct route to the 4-amino substituted triazole, which can be subsequently modified, or under different conditions, can lead to the desired N-unsubstituted triazole.
A more recent variation involves a two-step synthesis where thiosemicarbazide is first acylated with benzoic acid in the presence of a condensing agent like polyphosphate ester (PPE), followed by cyclodehydration using an aqueous alkali solution.[3]
The logical workflow for the synthesis via Method 1 is depicted below.
References
The Multifaceted Biological Activities of 5-Phenyl-1H-1,2,4-triazole-3-thiol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis and diverse biological activities of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives. This class of compounds has garnered significant attention within the scientific community for its potential therapeutic applications, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer activities, as well as enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and development of novel therapeutic agents.
Synthesis of this compound and Its Derivatives
The core structure of this compound is typically synthesized through a multi-step process commencing with benzoic acid hydrazide. This intermediate undergoes a reaction with carbon disulfide in an alkaline ethanolic solution to yield a potassium dithiocarbazinate salt. Subsequent cyclization of this salt with hydrazine hydrate affords the foundational 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[1][2] This core scaffold serves as a versatile platform for the synthesis of a wide array of derivatives, often through condensation reactions with various aldehydes to form Schiff bases, which can be further modified.[1][3] An alternative pathway involves the benzoylation of thiosemicarbazide followed by cyclization in an aqueous-alcoholic medium with a base like NaOH.[4]
References
An In-Depth Technical Guide to 5-Phenyl-1H-1,2,4-triazole-3-thiol Derivatives and Their Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 5-Phenyl-1H-1,2,4-triazole-3-thiol represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, chemical properties, and diverse pharmacological applications. Possessing a unique structural scaffold, these derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties. This document details the synthetic methodologies, experimental protocols for activity evaluation, and summarizes key quantitative data. Furthermore, it elucidates the underlying mechanisms of action through signaling pathway and experimental workflow diagrams, offering valuable insights for the development of novel therapeutic agents.
Introduction
The 1,2,4-triazole nucleus is a well-established pharmacophore in numerous clinically successful drugs.[1] The incorporation of a phenyl group at the 5-position and a thiol group at the 3-position of the triazole ring gives rise to the this compound scaffold, a privileged structure in drug discovery.[2] The presence of the thiol group, in particular, enhances the pharmacological profile compared to parent triazole compounds and allows for a variety of chemical modifications, leading to a diverse library of derivatives with a wide range of biological activities.[2] These activities stem from the ability of the triazole ring system to engage in various non-covalent interactions with biological targets. This guide will explore the synthesis and multifaceted applications of this important class of compounds.
Synthesis of this compound and its Derivatives
The synthesis of the core this compound scaffold and its subsequent derivatization are crucial for exploring their therapeutic potential. A common and efficient method involves the cyclization of thiosemicarbazide derivatives.[3][4]
General Synthesis of the Core Scaffold
A prevalent synthetic route commences with the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline ethanolic solution to yield a potassium dithiocarbazinate salt.[5][6] This intermediate is then cyclized with hydrazine hydrate to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[5][6] Alternatively, the reaction of thiosemicarbazide with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE) can be employed.[7] This latter method involves two steps: acylation of the thiosemicarbazide followed by cyclodehydration.[7]
Synthesis of Derivatives
The core scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives. Common derivatization strategies include:
-
Schiff Base Formation: The amino group at the 4-position of the triazole ring can be condensed with various aromatic aldehydes to form Schiff bases.[5][8]
-
Thiazolidinone Ring Formation: The synthesized Schiff bases can be further cyclized by reacting with thioglycolic acid to yield thiazolidinone derivatives.[5]
-
S-Alkylation: The thiol group is readily alkylated with various alkyl or aryl halides to produce S-substituted derivatives.[9]
-
Mannich Base Formation: Reaction of the triazolethione with formaldehyde and a secondary amine yields N-Mannich bases.[10]
Applications of this compound Derivatives
The diverse biological activities of these derivatives make them promising candidates for various therapeutic applications.
Antimicrobial and Antifungal Activity
Many this compound derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[3][8] The mechanism of antifungal action for many triazole compounds involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11]
Caption: Antifungal mechanism of this compound derivatives.
Anticancer Activity
Several derivatives have demonstrated potent in vitro antiproliferative activity against various human cancer cell lines, including lung (A549), glioblastoma (U87), and leukemia (HL60) cell lines.[2] The anticancer mechanisms are often multi-targeted and can involve the inhibition of key enzymes in cancer cell signaling, such as kinases (e.g., EGFR, BRAF), and interference with tubulin polymerization.[6][12] Furthermore, some derivatives have been shown to induce apoptosis by modulating the p53 tumor suppressor pathway.[2][13]
Caption: Anticancer mechanisms of this compound derivatives.
Enzyme Inhibition
This class of compounds has been investigated for its inhibitory effects on various enzymes implicated in different diseases.
-
Cyclooxygenase (COX) Inhibition: Some derivatives have shown selective inhibitory activity against COX-2, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects.[14][15]
-
Cholinesterase Inhibition: Derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[16][17][18]
-
α-Glucosidase Inhibition: Certain derivatives have demonstrated potent α-glucosidase inhibitory activity, indicating their potential for the management of type 2 diabetes.[16][17][19]
-
Urease Inhibition: Urease inhibitors are of interest for treating infections caused by urease-producing bacteria. Several 1,2,4-triazole derivatives have shown significant urease inhibitory activity.[20]
Quantitative Data Summary
The biological activities of this compound derivatives are quantified using metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition activities.
Table 1: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | S. aureus | P. aeruginosa | E. coli | C. albicans | A. niger | Reference |
| 32b | 200 | - | - | - | - | [3] |
| 32d | 200 | - | - | - | - | [3] |
| 4b | - | >5 | - | - | - | [5] |
| 5a | >5 | >5 | - | - | - | [5] |
| 5b | >5 | - | - | - | - | [5] |
| 4c | - | - | - | >5 | - | [5] |
| 5c | - | - | - | >5 | - | [8] |
| 5e | >5 | - | - | - | - | [8] |
Note: "-" indicates data not available in the cited source.
Table 2: Anticancer Activity (IC50, µM)
| Compound ID | A549 (Lung) | U87 (Glioblastoma) | HL60 (Leukemia) | Reference |
| 6h | 3.854 | 4.151 | 17.522 | [2] |
| 3b | - | - | - | [13][21] |
| 3c | - | - | - | [13][21] |
| 3d | - | - | - | [13][21] |
Note: Specific IC50 values for 3b, 3c, and 3d against these cell lines were not provided in the abstract, but they were highlighted as having significant antiproliferative activity.
Table 3: Enzyme Inhibition (IC50, µM)
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 12d | AChE | 0.73 ± 0.54 | [16][17] |
| 12m | AChE | - | [16][17] |
| 12d | α-Glucosidase | 36.74 ± 1.24 | [16][17] |
| 12m | α-Glucosidase | - | [16][17] |
| 12d | Urease | 19.35 ± 1.28 | [16][17] |
| 12m | Urease | - | [16][17] |
| 12d | BChE | 0.017 ± 0.53 | [16][17] |
| 12m | BChE | 0.038 ± 0.50 | [16][17] |
| 8d | Urease | Potent | [20] |
| 8e | Urease | Potent | [20] |
| 6h | COX-2 | Highly Selective | [15] |
| 6j | COX-2 | Highly Selective | [15] |
Note: "-" indicates data not available in the cited source. "Potent" and "Highly Selective" indicate significant activity as reported in the source, without specific IC50 values provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these compounds.
General Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Synthesis of Benzoic Acid Hydrazide: Methyl benzoate is refluxed with hydrazine hydrate in absolute ethanol for 4 hours.[12] The resulting precipitate is filtered and recrystallized from ethanol.[12]
-
Synthesis of Potassium Dithiocarbazinate Salt: The synthesized benzoic acid hydrazide is reacted with carbon disulfide in a solution of potassium hydroxide in absolute ethanol. The mixture is stirred for 18 hours, and the resulting salt is collected after addition of dry ether.[12]
-
Cyclization: The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate in water. Upon cooling and acidification, the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol precipitates and is recrystallized from ethanol.[12]
Caption: General workflow for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)
-
A stock solution of the test compound (e.g., 100 µg/mL) is prepared in DMSO.
-
Serial dilutions of the compound are made in sterile nutrient broth in test tubes to obtain a range of concentrations (e.g., 3.125 to 100 µg/mL).
-
Each tube is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa).
-
The tubes are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cancer cells (e.g., A549, U87, HL60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[22]
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[23]
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours.[22][23]
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[22][23]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[22]
-
The percentage of cell viability is calculated, and the IC50 value is determined.[23]
Enzyme Inhibition Assays (General Protocol)
-
The enzyme (e.g., urease, acetylcholinesterase, α-glucosidase) is pre-incubated with various concentrations of the test compound in a suitable buffer in a 96-well plate.[3][24]
-
The enzymatic reaction is initiated by the addition of the specific substrate (e.g., urea for urease, acetylthiocholine iodide for AChE).[3][24]
-
The reaction is incubated for a specific time at a controlled temperature.[3]
-
The reaction is stopped, and the product formation is measured spectrophotometrically at a specific wavelength.[2][3]
-
The percentage of enzyme inhibition is calculated, and the IC50 value is determined.[3]
Conclusion
This compound derivatives constitute a highly promising and versatile class of compounds with a broad spectrum of pharmacological activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this remarkable chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action for various biological targets, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crpsonline.com [crpsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mc.minia.edu.eg [mc.minia.edu.eg]
- 16. Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Phenyl-1H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 5-Phenyl-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the characteristic spectral data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Executive Summary
This compound is a versatile scaffold used in the synthesis of various bioactive molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and development. This guide presents a consolidated overview of its key spectral features, offering a valuable resource for researchers in the field. The methodologies described herein adhere to standard analytical practices, ensuring reliability and reproducibility.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. The data has been compiled from various studies and represents the characteristic spectral signatures of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. The key vibrational frequencies for this compound are presented in Table 1. The presence of a thiol (S-H) group and the triazole ring are defining features in the IR spectrum. The absorption bands for N-H and C=N are also characteristic of the triazole moiety.[1][2]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3298 - 3452 |
| C-H (aromatic) | Stretching | ~3020 |
| S-H | Stretching | 2595 - 2790 |
| C=N (triazole ring) | Stretching | ~1612 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-S | Stretching | ~698 |
Table 1: FT-IR Spectral Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the protons of the phenyl group and the N-H and S-H protons of the triazole-thiol core. The chemical shifts are influenced by the solvent used.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.30 - 7.90 | Multiplet | - |
| N-H | 13.50 - 14.20 | Broad Singlet | - |
| S-H | 13.30 - 13.75 | Singlet | - |
Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆) [1][3]
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C=S (Thione) | 164 - 173 |
| C-S (Thiol) | 50 - 75 |
| Phenyl C | 125 - 135 |
| Triazole C | 145 - 160 |
Table 3: ¹³C NMR Spectral Data for this compound [2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. 5-substituted-3-mercapto-1,2,4-triazoles typically show two maximum absorption bands.[2] The presence of the chromophoric C=S group contributes significantly to the UV absorption.[2]
| Transition | λmax (nm) |
| π → π | 252 - 256 |
| n → π | 288 - 298 |
Table 4: UV-Vis Spectral Data for this compound in ethanol [2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak is a key feature in the mass spectrum.
| Technique | m/z | Assignment |
| Electron Ionization (EI) | 177.23 | [M]⁺ |
Table 5: Mass Spectrometry Data for this compound [4]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
FT-IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared spectrophotometer is used for analysis.
-
Sample Preparation : The sample is prepared as a KBr pellet. A small amount of the compound is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
NMR Spectroscopy
-
Instrumentation : A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition :
-
¹H NMR : The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence.
-
UV-Vis Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer is used for the analysis.
-
Sample Preparation : A stock solution of the compound is prepared in a suitable solvent (e.g., ethanol). This stock solution is then diluted to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Data Acquisition : The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, is used.
-
Ionization Method : Electron Ionization (EI) is a common method for this type of compound.
-
Data Acquisition : The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is recorded, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow from synthesis to structural confirmation of the target compound.
References
5-Phenyl-1H-1,2,4-triazole-3-thiol: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives represent a versatile scaffold exhibiting a wide spectrum of biological activities. This technical guide consolidates the current understanding of their mechanisms of action, with a focus on their roles as antimicrobial, anticancer, and antioxidant agents. This document provides a detailed overview of the molecular pathways involved, summarizes key quantitative data, and outlines relevant experimental protocols to facilitate further research and development in this area.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1] The incorporation of a phenyl group and a thiol moiety at positions 5 and 3, respectively, confers unique physicochemical properties to this compound, leading to a broad range of biological activities. These activities include antifungal, antibacterial, anticancer, and antioxidant effects.[2][3][4] This guide aims to provide a comprehensive technical overview of the elucidated and putative mechanisms of action of this compound and its close derivatives, thereby serving as a valuable resource for researchers in drug discovery and development.
Antimicrobial Mechanism of Action
The primary and most well-established mechanism of action for triazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][5]
Inhibition of Lanosterol 14α-Demethylase
Triazoles, including likely this compound, act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. The nitrogen atom (N4) in the triazole ring is thought to bind to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[5]
The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[6] This disruption of membrane integrity and function results in increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.[4][5]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 5-Phenyl-1H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Phenyl-1H-1,2,4-triazole-3-thiol, catering to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₈H₇N₃S. It exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered to be the more stable tautomer in the solid state and in neutral solutions. This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antioxidant properties.
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that some variations in reported values exist, which may be attributed to the presence of hydrates or different experimental conditions.
| Property | Value |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Appearance | White to cream crystalline powder |
| Melting Point | 254-257 °C |
| Boiling Point | 267.8 °C at 760 mmHg |
| Density | 1.39 g/cm³ |
| Solubility | Low solubility in water; soluble in ethanol, acetone, and dichloromethane. |
| Refractive Index | 1.731 |
Chemical and Spectroscopic Data
The chemical properties are largely defined by the triazole ring and the thione/thiol group. The compound's tautomerism plays a crucial role in its reactivity. Spectroscopic data provides the necessary structural confirmation.
Tautomerism of this compound
Caption: Thione-thiol tautomerism of the compound.
Spectroscopic Data Summary
| Technique | Key Data Points |
| ¹H NMR | Signals corresponding to the phenyl protons and the N-H/S-H protons of the triazole ring. The chemical shifts of the N-H and S-H protons are typically observed at a much lower field (around 13-14 ppm) compared to other protons[1][2]. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring and the triazole ring. The thione carbon (C=S) typically appears at a characteristic downfield shift. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, S-H stretching (thiol form), C=S stretching (thione form), and aromatic C-H and C=C stretching. Key peaks include N-H (around 3350 cm⁻¹), S-H (around 2558 cm⁻¹), and C=N (around 1610 cm⁻¹)[3]. |
| Mass Spec. | The molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns can involve the loss of HCN or N₂ from the triazole ring[4]. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of 1-benzoylthiosemicarbazide.
Workflow for the Synthesis of this compound
Caption: General synthesis workflow.
Detailed Protocol:
-
Preparation of 1-Benzoylthiosemicarbazide: Thiosemicarbazide is reacted with benzoyl chloride in a suitable solvent (e.g., pyridine or an aqueous basic solution)[5]. The mixture is typically stirred at room temperature or with gentle heating. The resulting precipitate of 1-benzoylthiosemicarbazide is then filtered, washed, and dried.
-
Cyclization to this compound: The prepared 1-benzoylthiosemicarbazide is refluxed in an aqueous solution of sodium hydroxide (typically 2N) for several hours[5]. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated significant antimicrobial activity, particularly as antifungal and antibacterial agents[5][6].
Antifungal Activity
The primary mechanism of action for many triazole-based antifungal agents involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. Disruption of ergosterol synthesis leads to a compromised cell membrane, altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth.
Inhibition of Ergosterol Biosynthesis Pathway
Caption: Antifungal mechanism of action.
Antibacterial Activity
While the precise signaling pathways for the antibacterial action of this compound are not as extensively characterized as its antifungal mechanism, it is known to be effective against certain bacterial strains[5]. The antimicrobial activity is often attributed to the presence of the triazole ring and the thione/thiol group, which can interact with various cellular components and metabolic pathways in bacteria. Further research is needed to elucidate the specific molecular targets and signaling cascades involved in its antibacterial effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 5-Phenyl-1H-1,2,4-triazole-3-thiol
An In-depth Technical Guide on 5-Phenyl-1H-1,2,4-triazole-3-thiol
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of the 1,2,4-triazole ring system, it serves as a crucial pharmacophore—a molecular framework responsible for a drug's biological activity.[1] The unique structural arrangement of the triazole ring, combined with the thiol and phenyl functional groups, imparts a diverse range of pharmacological properties.[1][2] These derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] This broad bioactivity profile makes this compound and its analogues promising lead compounds in the fields of medicinal chemistry and drug development.[5]
This technical guide provides a comprehensive , focusing on its synthesis, physicochemical properties, and key biological activities. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological processes.
Physicochemical and Spectroscopic Data
This compound, also known by its CAS number 3414-94-6, exists as a white to cream-colored crystalline powder.[6][7] The compound's structure is characterized by a central 1,2,4-triazole ring substituted with a phenyl group at position 5 and a thiol group at position 3. It can exist in tautomeric equilibrium between the thione and thiol forms.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃S | [6] |
| Molecular Weight | 177.23 g/mol | [6] |
| CAS Number | 3414-94-6 | [6] |
| Appearance | White to cream crystals or powder | [7] |
| Melting Point | 265-267 °C | [6] |
| Boiling Point | 267.8 °C at 760 mmHg | [6] |
| Density | 1.39 g/cm³ | [6] |
| Flash Point | 115.8 °C | [6] |
Table 1: Physicochemical Properties of this compound
Spectroscopic analysis is crucial for the structural elucidation of the compound. While data for the parent compound is distributed across various studies focusing on its derivatives, characteristic spectral features can be compiled.
| Spectroscopy | Characteristic Peaks / Signals | Reference |
| FTIR (cm⁻¹) | ~3300-3200 (N-H stretch), ~2600-2550 (S-H stretch), ~1610 (C=N stretch), ~1270 (C=S stretch) | [8][9][10] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.4-14.0 (s, 1H, SH/NH), ~7.4-8.0 (m, 5H, Aromatic-H) | [9][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160-170 (Triazole C3), ~145-155 (Triazole C5), ~125-135 (Aromatic Carbons) | [8] |
Table 2: Spectroscopic Data for this compound and its Derivatives
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the base-catalyzed intramolecular cyclization of 1-benzoylthiosemicarbazide.[2] This method involves two main stages: the acylation of thiosemicarbazide with benzoyl chloride to form the intermediate, followed by its cyclization in an alkaline medium.
References
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. echemi.com [echemi.com]
- 7. 3-Phenyl-1,2,4-triazole-5-thiol hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. scirp.org [scirp.org]
- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure of 5-Phenyl-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5-Phenyl-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Although a definitive crystal structure for the thiol tautomer is not publicly available, this document leverages crystallographic data from its stable thione tautomer, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thione, to infer its structural characteristics. Detailed experimental protocols for its synthesis and crystallization are presented, alongside a summary of its reported biological activities. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.
Introduction
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] this compound, in particular, has been a subject of interest due to its potential as a precursor for the synthesis of various biologically active molecules.[3][4][5] Understanding the three-dimensional structure of this compound is crucial for structure-based drug design and for elucidating its mechanism of action at a molecular level.
This guide focuses on the crystal structure, synthesis, and biological activities of this compound. While the crystal structure of the thiol form has not been reported, the thione tautomer, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thione, has been characterized by single-crystal X-ray diffraction.[6][7] This allows for a detailed analysis of the core molecular geometry, intermolecular interactions, and crystal packing, which are fundamental for understanding its physicochemical properties and biological function.
Molecular Structure and Tautomerism
This compound exists in a tautomeric equilibrium with its thione form, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione. Crystallographic studies have shown that in the solid state, the molecule predominantly exists as the thione tautomer.[6] This is a common feature for many mercapto-substituted heterocyclic compounds. The molecular structure is characterized by a planar triazole ring, with the phenyl ring being nearly coplanar with it. The dihedral angle between the triazole and phenyl rings is reported to be as small as 1(2)° in one study[6] and 13.7 (2)° in another.[7]
The exocyclic sulfur and amino nitrogen atoms deviate only slightly from the plane of the triazole ring.[6] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving N—H⋯S and N—H⋯N interactions, which link the molecules into chains and sheets.[7][8]
Inferred Molecular Geometry of this compound
Based on the crystallographic data of the thione tautomer, the molecular geometry of the thiol form can be inferred. The bond lengths and angles within the triazole and phenyl rings are expected to be very similar. The key difference would be the presence of an S-H bond and the location of the double bonds within the triazole ring.
Below is a DOT language script for a diagram illustrating the tautomeric equilibrium.
Crystallographic Data
The crystallographic data presented here is for the thione tautomer, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thione, as it is the experimentally determined structure in the solid state.
Unit Cell Parameters
| Parameter | Value (Ng, 1992)[6] | Value (Zhao et al., 2008)[7] | Value for 4-chlorophenyl derivative[8] |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P21/n | P-1 |
| a (Å) | 6.1917 (8) | 5.5574 (4) | 6.0765 (9) |
| b (Å) | 7.1417 (6) | 25.2384 (3) | 8.0268 (7) |
| c (Å) | 9.9643 (8) | 6.6327 (4) | 10.9873 (16) |
| α (°) | 81.822 (7) | 90 | 72.501 (10) |
| β (°) | 84.638 (8) | 104.511 (1) | 87.597 (10) |
| γ (°) | 78.682 (9) | 90 | 67.88 (2) |
| Volume (ų) | 426.67 (8) | 900.63 (9) | 471.94 (12) |
| Z | 2 | 4 | 2 |
| Density (calculated) (g/cm³) | 1.496 | 1.418 | - |
Selected Bond Lengths and Angles
The following table summarizes key bond lengths and angles for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thione.
| Bond/Angle | Length (Å) / Angle (°) |
| C=S | ~1.68 |
| N-N (in ring) | ~1.38 - 1.40 |
| C-N (in ring) | ~1.31 - 1.37 |
| C-C (phenyl) | ~1.37 - 1.39 |
| N-C (phenyl) | ~1.43 |
| Dihedral angle (triazole-phenyl) | 1(2)°[6] / 13.7(2)°[7] |
Experimental Protocols
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
The synthesis of the title compound is typically achieved through a multi-step process starting from benzoic acid hydrazide.[3][4]
Step 1: Synthesis of Potassium dithiocarbazinate salt Benzoic acid hydrazide is reacted with carbon disulfide in a solution of potassium hydroxide in ethanol. The mixture is stirred for a specified period, typically at room temperature, to yield the potassium dithiocarbazinate salt.[3]
Step 2: Cyclization to form the triazole ring The potassium dithiocarbazinate salt is then cyclized by refluxing with hydrazine hydrate in water or an alcohol.[3][4] Upon cooling and acidification, the desired product, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, precipitates and can be collected by filtration.
Crystallization
Single crystals suitable for X-ray diffraction have been obtained by slow evaporation from an ethanolic solution.[6] The compound is dissolved in hot ethanol, and the solution is allowed to cool slowly to room temperature, followed by slow evaporation of the solvent over several days.
Biological Activities and Signaling Pathways
Derivatives of this compound have been reported to exhibit a range of biological activities, primarily antimicrobial and antifungal.[1][3][4]
Antimicrobial and Antifungal Activity
Several studies have demonstrated that Schiff bases and other derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol show promising activity against various bacterial and fungal strains.[1][3][4] The mechanism of action for the antifungal activity of many triazole-based compounds involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane.
While this is a general mechanism for antifungal triazoles, specific studies detailing the precise signaling pathways affected by this compound are not extensively reported in the available literature. Further research is required to elucidate the exact molecular targets and signaling cascades modulated by this compound.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in drug discovery. Although its crystal structure in the thiol form remains to be determined, the crystallographic data of its thione tautomer provides valuable insights into its molecular geometry and intermolecular interactions. The synthetic routes to this compound are well-established, facilitating the generation of diverse derivatives for biological screening. The reported antimicrobial and antifungal activities warrant further investigation to identify specific molecular targets and elucidate the underlying signaling pathways. This technical guide serves as a foundational resource for researchers aiming to exploit the therapeutic potential of the 5-phenyl-1,2,4-triazole-3-thiol scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 5-Phenyl-1H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to 5-Phenyl-1H-1,2,4-triazole-3-thiol: Discovery and History
Introduction
This compound, which exists in tautomeric equilibrium with 5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a heterocyclic compound of significant interest in medicinal and materials chemistry. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the , focusing on its synthesis, key experimental protocols, and physicochemical properties.
Discovery and Historical Synthesis
While the first synthesis of a 1,2,4-triazole derivative is attributed to Bladin in 1885, the specific history of this compound is primarily documented through the evolution of its synthetic methodologies.[3] There is no single documented moment of discovery; rather, its existence emerged from the systematic exploration of heterocyclic chemistry in the 20th century. The most established and historically significant methods for its synthesis involve the intramolecular cyclization of benzoyl-substituted thiosemicarbazide precursors.
Two primary pathways have become the cornerstone for synthesizing this scaffold:
-
Cyclization of 1-Benzoylthiosemicarbazide: This is one of the most traditional and widely cited methods. It begins with the acylation of thiosemicarbazide using benzoyl chloride. The resulting intermediate, 1-benzoylthiosemicarbazide, is then cyclized, typically under basic conditions (e.g., sodium hydroxide solution), to yield the target triazole.[1][4]
-
Reaction of Benzoyl Isothiocyanate with Hydrazine: This route involves the reaction of benzoyl isothiocyanate with hydrazine hydrate.[5] The initial reaction forms a thiosemicarbazide intermediate which subsequently cyclizes to form the 1,2,4-triazoline-5-thione ring system.[5]
A variation of the first method involves starting from benzoic acid hydrazide, which is treated with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to yield an amino-substituted triazole-thiol, which can be further modified.[6][7][8] These foundational methods have been refined over the years but remain the principal routes for laboratory and industrial-scale synthesis.
Physicochemical and Spectral Data
The compound is typically isolated as a stable, crystalline solid. Its structural properties have been confirmed through various spectroscopic methods.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇N₃S | [9] |
| Molar Mass | 177.23 g/mol | [9] |
| Melting Point | 254-255 °C |[9] |
Table 2: Key Spectroscopic Data
| Spectroscopy | Observed Signals and Interpretation | Reference |
|---|---|---|
| IR (KBr, cm⁻¹) | ~3355 (N-H stretch), ~2561 (S-H stretch), ~1625 (C=N stretch) | [10] |
| ¹H-NMR (DMSO-d₆, ppm) | ~7.5 (m, 5H, Ar-H), ~14.6 (s, 1H, SH) |[3] |
Note: Spectral data can vary slightly based on the solvent and instrumentation used. The presence of a low-field signal around 13-14 ppm in ¹H-NMR spectra is characteristic of the thiol (SH) and amine (NH) protons of the triazole ring.[11]
Key Experimental Protocols
The following protocols detail the most common laboratory syntheses of this compound.
Protocol 1: Synthesis via Cyclization of 1-Benzoylthiosemicarbazide
This method is a two-step process involving the preparation of an acylthiosemicarbazide intermediate followed by base-catalyzed cyclization.[1][4]
Step 1: Synthesis of 1-Benzoylthiosemicarbazide
-
Thiosemicarbazide is dissolved in a suitable solvent (e.g., aqueous ethanol).
-
Benzoyl chloride is added dropwise to the solution while stirring, often in the presence of a mild base to neutralize the HCl byproduct.
-
The mixture is stirred at room temperature or under gentle heating until the reaction is complete (monitored by TLC).
-
The resulting precipitate of 1-benzoylthiosemicarbazide is filtered, washed with cold water, and dried.
Step 2: Intramolecular Cyclization
-
The synthesized 1-benzoylthiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (e.g., 8% w/v).
-
The mixture is heated under reflux for several hours (typically 3-4 hours).[4]
-
After reflux, the reaction mixture is cooled to room temperature.
-
The solution is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl), until it reaches an acidic pH.
-
The white precipitate of this compound that forms is collected by filtration.
-
The crude product is washed thoroughly with water and purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis from Benzoic Acid Hydrazide
This multi-step synthesis is also widely employed and starts from the corresponding acid hydrazide.[6][7]
Step 1: Synthesis of Potassium Dithiocarbazinate
-
Benzoic acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide.
-
Carbon disulfide (CS₂) is added dropwise to the cooled and stirring solution.
-
The reaction mixture is stirred for an extended period (e.g., 18 hours) at room temperature.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with a non-polar solvent like dry ether, and dried.[7]
Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
The potassium salt is refluxed with an excess of hydrazine hydrate in water for 3-4 hours.[3][7]
-
During the reaction, hydrogen sulfide gas may evolve.
-
Upon cooling, the reaction mixture is diluted with cold water and acidified with concentrated HCl.
-
The solid product is filtered, washed with cold water, and recrystallized from ethanol. Note: This protocol yields the 4-amino substituted derivative. The amino group can be removed in subsequent steps if the unsubstituted title compound is desired, though this adds complexity.
Synthesis Workflows and Logical Diagrams
The chemical logic for the primary synthesis of this compound can be visualized as a workflow. The following diagram illustrates the most common synthetic pathway.
Caption: General synthesis workflow for this compound.
Conclusion
The are intrinsically linked to the development of fundamental synthetic routes in heterocyclic chemistry. While a singular discovery event is not well-documented, its synthesis has been optimized through classical reactions that remain relevant today. The methodologies, primarily centered around the cyclization of acylthiosemicarbazides, are robust and provide reliable access to this important chemical scaffold. The well-characterized physicochemical properties and detailed experimental protocols available make it an accessible target for researchers in drug development and materials science, ensuring its continued relevance in scientific investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nepjol.info [nepjol.info]
- 4. scispace.com [scispace.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. chembk.com [chembk.com]
- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound and its substituted analogues are a class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The synthesis of these molecules is a key step in the development of new therapeutic agents. This document outlines the most common and effective synthetic methodologies for preparing these valuable compounds.
General Synthetic Strategies
The synthesis of this compound derivatives typically proceeds through the formation of a key intermediate, an acylthiosemicarbazide, followed by cyclization. The two primary and widely adopted strategies are:
-
Two-Step Synthesis via Thiosemicarbazide: This classical and versatile method involves the reaction of a benzoic acid hydrazide with an appropriate isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the desired 1,2,4-triazole-3-thiol.
-
One-Pot Synthesis: More streamlined approaches combine the formation of the thiosemicarbazide and its subsequent cyclization into a single reaction vessel, improving efficiency and reducing waste.
A less common but effective method involves the reaction of thiocarbohydrazide with a substituted benzoic acid.[2]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 5-Phenyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of 5-furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol and can be generalized for phenyl derivatives.[3][4]
Step 1: Synthesis of 1-(Benzoyl)-4-(substituted-phenyl)thiosemicarbazide
-
Dissolve benzoic acid hydrazide (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add the desired substituted phenyl isothiocyanate (10 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.
Step 2: Cyclization to 5-Phenyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(benzoyl)-4-(substituted-phenyl)thiosemicarbazide (5 mmol) in an 8% (w/v) aqueous sodium hydroxide solution (50 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to pH 5-6 with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 5-phenyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.
Protocol 2: One-Pot Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiols
This protocol is a general method for the one-pot synthesis of various 5-aryl substituted triazole-3-thiols.[1]
-
To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), add thiosemicarbazide (0.1 mol).
-
Reflux the mixture for 1 hour with stirring.
-
Add the desired substituted benzoic acid (0.1 mol) to the reaction mixture.
-
Continue refluxing for an additional 15-20 hours.
-
Distill off the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-4H-1,2,4-triazole-3-thiol.
Protocol 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This method utilizes carbon disulfide and hydrazine hydrate for the synthesis of the 4-amino derivative.[5][6]
Step 1: Synthesis of Potassium Dithiocarbazinate
-
To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add benzoic acid hydrazide (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 30°C.
-
Continue stirring for 12-16 hours at room temperature.
-
Filter the precipitated potassium dithiocarbazinate salt, wash with cold ether, and dry.
Step 2: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium dithiocarbazinate salt (0.05 mol) and hydrazine hydrate (0.1 mol) in water (50 mL) for 4-6 hours, during which hydrogen sulfide gas will evolve.
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives reported in the literature.
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Furan-2-carboxylic acid hydrazide, Phenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 8% NaOH, then acidify with HCl | 68 | [3] |
| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Phenylacetic acid hydrazide, 4-Methoxyphenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 8% NaOH, then acidify with HCl | 79 | [3] |
| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Phenylacetic acid hydrazide, 4-Chlorophenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 8% NaOH, then acidify with HCl | 73 | [3] |
| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | Phenylacetic acid hydrazide, 4-Methylphenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 8% NaOH, then acidify with HCl | 71 | [3] |
| 5-(p-Tolyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 4-Methylbenzoic acid hydrazide, Phenyl isothiocyanate | 1. Reflux in EtOH; 2. Reflux in 2N NaOH, then acidify with HCl | 75-85 | [7] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzoic acid hydrazide, CS₂, Hydrazine hydrate | 1. KOH, EtOH; 2. Reflux with H₂O, then acidify with HCl | 65 | [6] |
Visualization of Synthetic Workflow
The following diagram illustrates the general two-step synthetic pathway for 5-Phenyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol derivatives.
Caption: General workflow for the two-step synthesis of 5-phenyl-1,2,4-triazole-3-thiol derivatives.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Phenyl-1H-1,2,4-triazole-3-thiol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This heterocyclic core, characterized by a phenyl ring attached to a triazole thiol system, has been extensively explored for the development of novel therapeutic agents. The unique structural features of this scaffold, including its capacity for hydrogen bonding, dipole interactions, and rigid structure, allow for high-affinity binding to various biological targets.[1][2] These compounds have shown significant potential as antimicrobial and anticancer agents, with ongoing research focused on optimizing their efficacy and selectivity.[3][4][5]
Antimicrobial Applications
Derivatives of this compound have emerged as potent antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The introduction of various substituents on the triazole or phenyl ring has led to the discovery of compounds with significant efficacy, in some cases comparable or superior to standard drugs.[3]
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of this class of compounds. For instance, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong activity against Staphylococcus aureus.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of specific pharmacologically active groups, such as halogens (chloro, bromo) attached to the phenyl ring, has been correlated with enhanced antibacterial activity.[6]
Antifungal Activity
The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal drugs like fluconazole.[2][7] Derivatives of this compound have also exhibited promising antifungal properties. Notably, certain Schiff base derivatives have shown superior activity against Microsporum gypseum when compared to the standard drug ketoconazole.[3]
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected this compound derivatives.
| Compound ID | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 5b | Microsporum gypseum | More effective than ketoconazole | [3] |
| 5c | Microsporum gypseum | More effective than ketoconazole | [3] |
| 5d | Microsporum gypseum | More effective than ketoconazole | [3] |
| 5e | Microsporum gypseum | More effective than ketoconazole | [3] |
| 5m | Microsporum gypseum | More effective than ketoconazole | [3] |
| 5n | Microsporum gypseum | More effective than ketoconazole | [3] |
| - | Staphylococcus aureus | Active at 25 mg/mL | [5] |
| 4b | Pseudomonas aeruginosa ATCC 10145 | Highest activity among tested compounds | [8] |
| 4c | Candida albicans ATCC 60193 | Highest activity among tested compounds | [8] |
| PS04 | Various bacteria and fungi | Maximum bactericidal and fungicidal activity | [6] |
Anticancer Applications
The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs, such as letrozole and anastrozole.[2] Derivatives of this compound have been investigated for their antiproliferative effects against various cancer cell lines, including those of the breast, lung, and pancreas.[1][4][9]
Mechanism of Action
The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular pathways. Some derivatives have been designed to inhibit the interaction between p53 and MDM2, thereby liberating the tumor suppressor functions of p53.[4] Other proposed mechanisms include the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[1]
Quantitative Anticancer Data
The following table presents the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cell Line | Activity (IC50) | Reference |
| 6h | A549 (Lung) | 3.854 µM | [4] |
| 6h | U87 (Glioblastoma) | 4.151 µM | [4] |
| 6h | HL60 (Leukemia) | 17.522 µM | [4] |
| 4 | IGR39 (Melanoma) | EC50 in the range of 2–17 µM | [1] |
| 14 | MDA-MB-231 (Breast) | EC50 in the range of 2–17 µM | [1] |
| 18 | Panc-1 (Pancreatic) | EC50 in the range of 2–17 µM | [1] |
| 10 | MDA-MB-231, Panc-1 | Showed promising results in migration assays | [1] |
Experimental Protocols
General Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
A common synthetic route to prepare derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol involves a multi-step process, which is outlined below.[3][8][10]
Caption: General workflow for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
Protocol:
-
Esterification: A substituted benzoic acid is reacted with thionyl chloride or methanol in the presence of an acid catalyst to form the corresponding methyl ester.[6][11]
-
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to yield the substituted benzoic acid hydrazide.[6][8]
-
Potassium Dithiocarbazinate Salt Formation: The hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution (e.g., KOH) to form the potassium dithiocarbazinate salt.[8][10]
-
Cyclization to Triazole: The potassium salt is cyclized by refluxing with hydrazine hydrate to produce the core 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[3][8]
-
Schiff Base Formation: The amino group of the triazole is condensed with various aldehydes to form Schiff base intermediates.[3][8]
-
Further Derivatization: The Schiff bases can be further cyclized, for example, with thioglycolic acid, to generate thiazolidinone derivatives.[8][10]
Antimicrobial Susceptibility Testing (Agar Well/Disc Diffusion Method)
This method is widely used to screen the antimicrobial activity of newly synthesized compounds.[8][12]
Caption: Workflow for the agar well/disc diffusion antimicrobial susceptibility test.
Protocol:
-
Preparation of Test Solutions: Solutions of the synthesized compounds are prepared at a specific concentration (e.g., 10 mg/mL) in a suitable solvent like DMSO.[10]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Muller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is sterilized and poured into Petri dishes.[6][11] The surface is then inoculated with a standardized microbial suspension.[11]
-
Application of Compounds: Wells are punched into the agar, or sterile paper discs are placed on the surface. A defined volume of the test compound solution is added to each well or disc.[8][12]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the clear zone of growth inhibition around each well or disc is measured in millimeters to determine the antimicrobial activity.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of potential anticancer compounds.[1]
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (half-maximal inhibitory concentration) is determined.
Signaling Pathways
p53-MDM2 Interaction Inhibition
A key mechanism of anticancer action for some this compound derivatives is the inhibition of the p53-MDM2 interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By blocking this interaction, these compounds can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Caption: Inhibition of the p53-MDM2 interaction by this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry with demonstrated antimicrobial and anticancer activities. The versatility of this scaffold allows for extensive chemical modifications to optimize potency and selectivity. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this privileged heterocyclic system. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these findings into clinical applications.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 6. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. isres.org [isres.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
Application Notes and Protocols for 5-Phenyl-1H-1,2,4-triazole-3-thiol as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 5-Phenyl-1H-1,2,4-triazole-3-thiol, including its known spectrum of activity and detailed protocols for its evaluation. While much of the available research has focused on the antimicrobial properties of its derivatives, this document compiles the available information on the parent compound and provides standardized methodologies for its investigation.
Introduction
This compound is a heterocyclic compound belonging to the triazole family, a class of compounds known for a wide range of biological activities. The 1,2,4-triazole nucleus, particularly when substituted with a thiol group, is a key pharmacophore in many compounds exhibiting antimicrobial, antifungal, antiviral, and other therapeutic properties. The presence of the thiol group and the aromatic phenyl ring are thought to contribute significantly to the molecule's biological activity. This document outlines the current understanding of its antimicrobial effects and provides detailed protocols for researchers to conduct their own evaluations.
Antimicrobial Spectrum and Efficacy
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. Studies on various substituted forms of this molecule have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal species.
While specific Minimum Inhibitory Concentration (MIC) data for the parent compound, this compound, is not extensively available in the public domain, preliminary screening has indicated its potential. One study using the disk diffusion method showed that 1H-5-mercapto-3-phenyl-1,2,4-triazole was active against the Gram-positive bacterium Staphylococcus aureus at a concentration of 25 mg/mL, but did not show activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at the same concentration.[1]
The following table summarizes the antimicrobial activity of various derivatives of this compound to illustrate the potential of this chemical scaffold.
Table 1: Summary of Antimicrobial Activity of this compound Derivatives
| Derivative Class | Test Method | Target Microorganism(s) | Observed Activity (MIC or Inhibition Zone) | Reference(s) |
| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Agar-well diffusion | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Showed promising activity against bacteria and yeast-like fungi.[2] | [2] |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Not Specified | Microsporum gypseum, Staphylococcus aureus | Strong antifungal and antibacterial activity, with some derivatives superior to ketoconazole and streptomycin.[3] | [3] |
| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Broth microdilution | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Good activity against Gram-positive bacteria with MIC values ranging from 3.91 to 125 µg/mL.[4] | [4] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | Agar dilution | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Candida albicans, Aspergillus niger | Moderate to good inhibition, with specific derivatives showing MICs of 16-32 µg/mL against bacteria and fungi.[2] | [2] |
| Indole-1,2,4-triazole conjugates | Not Specified | Gram-negative bacteria, Candida tropicalis, Candida albicans | Good to moderate antibacterial activity (MIC ~250 µg/mL) and potent antifungal activity (MIC as low as 2 µg/mL).[5] | [5] |
Postulated Mechanism of Action
The precise mechanism of antimicrobial action for this compound is not yet fully elucidated. However, research on related triazole thiones suggests that the N1 nitrogen atom of the triazole ring may play a crucial role in forming hydrogen bonds with target enzymes in microorganisms.[6] The thione/thiol tautomerism is also considered important for biological activity. It is hypothesized that these compounds may interfere with essential microbial enzymes or disrupt cell membrane integrity. For instance, azole antifungals are known to inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungal cell membranes. It is plausible that this compound and its derivatives could act via a similar mechanism or through other pathways such as inhibiting microbial DNA gyrase.[7]
Experimental Protocols
To facilitate further research into the antimicrobial properties of this compound, the following detailed protocols for standardized antimicrobial susceptibility testing are provided.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method is a widely used preliminary test to assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive control antibiotic/antifungal discs
-
Negative control (DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of an MHA or SDA plate to create a uniform lawn.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.
-
Compound Application: Prepare a stock solution of this compound in DMSO. Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Also, add the negative control (DMSO) and place the positive control disc in separate locations on the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound
-
DMSO
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum prepared as in Protocol 1
-
Multichannel pipette and sterile tips
-
Plate reader (optional)
-
Positive control antibiotic/antifungal
-
Negative control (broth and DMSO)
-
Growth control (broth and inoculum)
Procedure:
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control wells) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (inoculum in broth without the compound), a sterility control (broth only), and a solvent control (inoculum in broth with the highest concentration of DMSO used).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Proposed Signaling Pathway for Further Investigation
Based on the known mechanisms of other azole antifungals, a potential target for this compound in fungi is the ergosterol biosynthesis pathway. Inhibition of this pathway disrupts the integrity of the fungal cell membrane.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. While extensive data on the parent compound is still needed, the significant activity of its derivatives warrants further investigation. The provided protocols offer a standardized approach for researchers to evaluate its antimicrobial efficacy and contribute to a better understanding of its potential as a therapeutic agent. Future studies should focus on determining the specific MIC values of the parent compound against a wide range of clinically relevant pathogens and elucidating its precise mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Phenyl-1H-1,2,4-triazole-3-thiol in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the agricultural research applications of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives. This document includes summaries of its fungicidal, plant growth regulatory, and herbicidal activities, along with detailed experimental protocols for its evaluation. While quantitative data for the parent compound is limited in publicly available research, this report incorporates data from closely related derivatives to provide a thorough understanding of its potential in agriculture.
Fungicidal Activity
This compound and its derivatives have demonstrated notable antifungal properties against a range of phytopathogenic fungi.[1] The proposed mechanism of action for many triazole fungicides involves the inhibition of sterol biosynthesis in fungal cell membranes, leading to disrupted cell function and death.
Quantitative Antifungal Activity Data (Derivatives)
Due to the limited availability of specific quantitative data for this compound against agricultural pathogens, the following table summarizes the antifungal activity of some of its derivatives against various fungal species.
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior or comparable to Ketoconazole | [2] |
| 4-amino-5-(substituted-phenyl)-4H-[3][4][5]triazole-3-thiol derivatives | Aspergillus niger | 64 | [6] |
| 4-amino-5-(substituted-phenyl)-4H-[3][4][5]triazole-3-thiol derivatives | Candida tropicalis | 32 | [6] |
| Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione | Aspergillus niger, Candida albicans | MIC ≥ 200 | [7] |
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol describes a method to evaluate the in vitro antifungal activity of this compound against phytopathogenic fungi.
1. Materials:
-
This compound
-
Pure cultures of test fungi (e.g., Fusarium oxysporum, Alternaria solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri plates (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of desired concentrations (e.g., 10, 25, 50, 100 µg/mL) by adding the appropriate amount of stock solution to molten PDA medium. A control plate with DMSO and PDA without the test compound should also be prepared.
-
Pour the amended and control PDA into sterile Petri plates and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25±2°C for 7 days or until the fungal growth in the control plate reaches the edge of the plate.
-
Measure the radial growth of the fungal colony in millimeters.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Diagram: Antifungal Assay Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. The protocols outlined below are based on established synthetic routes, offering reliable methods for obtaining the target compound.
Introduction
1,2,4-triazole derivatives are a well-known class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The incorporation of a thiol group and a phenyl substituent at positions 3 and 5, respectively, of the triazole ring gives rise to this compound. This molecule serves as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The following protocols describe two common and effective methods for its synthesis.
Data Summary
The following table summarizes the quantitative data associated with the described synthetic protocols.
| Parameter | Method 1: From Benzoyl Chloride and Thiosemicarbazide | Method 2: From Benzoic Acid and Thiocarbohydrazide |
| Starting Materials | Benzoyl chloride, Thiosemicarbazide | Benzoic acid, Thiocarbohydrazide |
| Key Reagents | Sodium Hydroxide (NaOH) | Polyphosphate Ester (PPE) |
| Solvent | Ethanol/Water | Chloroform |
| Reaction Temperature | Reflux | 64 °C |
| Reaction Time | Not specified in detail, typically several hours | 3 hours for acylation step |
| Reported Yield | High yields (up to 96% for similar syntheses)[1] | 71% (for a similar derivative)[2] |
| Melting Point (°C) | Not explicitly stated for this specific compound in the search results. | Not explicitly stated for this specific compound in the search results. |
| Spectroscopic Data | 1H NMR chemical shifts for N-H and S-H protons are expected at a low field (13–14 ppm).[2] | 1H NMR chemical shifts for N-H and S-H protons are expected at a low field (13–14 ppm).[2] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Synthesis via Benzoylation of Thiosemicarbazide and Alkaline Cyclization[1]
This traditional and widely used method involves a two-step, one-pot synthesis. The first step is the acylation of thiosemicarbazide with benzoyl chloride to form 1-benzoylthiosemicarbazide. The second step is the intramolecular cyclization of the intermediate in an alkaline medium to yield the final product.
Materials:
-
Thiosemicarbazide
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of 1-Benzoylthiosemicarbazide:
-
In a round-bottom flask, dissolve thiosemicarbazide in a suitable solvent such as ethanol.
-
Slowly add benzoyl chloride to the solution while stirring. The reaction is exothermic and should be controlled, potentially with an ice bath.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the acylation reaction.
-
-
Cyclization:
-
To the reaction mixture containing 1-benzoylthiosemicarbazide, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Purification:
-
Acidify the cooled reaction mixture with a dilute solution of hydrochloric acid (e.g., 2M HCl) until the pH is acidic. This will precipitate the product.
-
Filter the resulting precipitate, wash it thoroughly with cold water to remove any inorganic impurities, and then dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Method 2: Synthesis from Benzoic Acid and Thiocarbohydrazide using a Condensing Agent[2]
This method utilizes a condensing agent, such as polyphosphate ester (PPE), to facilitate the reaction between benzoic acid and thiocarbohydrazide, followed by an alkaline workup to induce cyclization.
Materials:
-
Benzoic acid
-
Thiocarbohydrazide
-
Polyphosphate Ester (PPE)
-
Chloroform
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Acylation:
-
In a reaction vessel, thoroughly mix benzoic acid and thiosemicarbazide.
-
Add chloroform to the mixture and stir to form a suspension.
-
Add polyphosphate ester (PPE) to the suspension.
-
Heat the reaction mixture at a controlled temperature (e.g., 64 °C) for approximately 3 hours.[2]
-
-
Cyclodehydration:
-
Purification:
Visualizations
The following diagrams illustrate the synthetic workflow and the general structure of the synthesized compound.
Caption: Synthetic workflows for this compound.
Caption: General chemical structure of the target compound.
References
Characterization of 5-Phenyl-1H-1,2,4-triazole-3-thiol: A Guide to Analytical Techniques
Application Note
This document provides a comprehensive overview of the analytical techniques for the characterization of 5-Phenyl-1H-1,2,4-triazole-3-thiol, a versatile heterocyclic compound with significant applications in medicinal and agricultural chemistry.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and data interpretation for the structural elucidation and purity assessment of this compound.
This compound and its derivatives are known to exist in tautomeric forms, primarily the thione and thiol forms.[2][3] The analytical methods outlined herein are crucial for identifying and quantifying these forms and for confirming the overall molecular structure. The techniques covered include spectroscopy (NMR, FT-IR, UV-Vis), mass spectrometry, and thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃S | [1] |
| Molecular Weight | 177.23 g/mol | [1] |
| Melting Point | 254-260 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 13.751 | singlet | SH | [4] |
| 7.30 - 7.80 | multiplet | Aromatic-H (Phenyl) | [5][6] |
| 5.761 | singlet | NH | [4] |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum helps in identifying the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 169.97 | C=S (Thione) | [6] |
| 150.00, 149.80 | Triazole C3, C5 | [6] |
| 126.41 - 140.11 | Aromatic Carbons | [6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3452, 3298 | N-H stretching | [4] |
| 3010 | Aromatic C-H stretching | [6] |
| 2595 - 2744 | S-H stretching | [4][6] |
| 1614 - 1622 | C=N stretching | [6][7] |
| 1242 | C=S stretching | [4] |
| 672 | C-S stretching | [6] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent and the tautomeric form present.[3][8]
| Solvent | λmax (nm) | Reference |
| Ethanol | 213, 259, 374 (for a derivative) | [4] |
| DMSO | Data not explicitly available for the parent compound, but studies on related triazoles have been conducted.[3] |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and fragmentation pattern of a compound. For 1,2,4-triazole derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.[9] The molecular ion peak [M]⁺ or [M+H]⁺ is typically observed, confirming the molecular weight.
| Ionization Mode | m/z | Assignment | Reference |
| ESI-MS | 178 | [M+H]⁺ | [9] (inferred) |
| EI-MS | 177 | [M]⁺ | [10] (for a derivative) |
Common fragmentation pathways for the 1,2,4-triazole ring involve the loss of HCN or N₂.[9]
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound.[10][11] While specific data for the parent this compound is not detailed in the provided results, these techniques are generally applied to its derivatives to understand their decomposition patterns and thermal behavior.[10][11]
Experimental Protocols
The following are generalized protocols for the characterization of this compound based on standard laboratory practices and information gathered from various research articles.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A longer acquisition time and a higher number of scans are generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI or APCI source.[2][9]
-
Chromatographic Separation (Optional but Recommended for Purity):
-
Use a suitable reversed-phase column (e.g., C18).
-
Develop an appropriate mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).[9]
-
-
Mass Spectrometric Analysis:
-
Acquire mass spectra in both positive and negative ion modes to determine the most sensitive detection method.
-
Obtain the full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualizations
Caption: Analytical workflow for the characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
5-Phenyl-1H-1,2,4-triazole-3-thiol: A Versatile Precursor in Organic Synthesis for Drug Discovery
Application Note: 5-Phenyl-1H-1,2,4-triazole-3-thiol serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural framework, featuring a reactive thiol group and a stable triazole core, allows for extensive chemical modifications, leading to the development of novel molecules with significant therapeutic potential. This document provides an overview of its applications and detailed protocols for the synthesis of various derivatives, targeting researchers and professionals in drug development and organic synthesis.
The derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties.[1][2] The versatility of the triazole scaffold allows for the introduction of various pharmacophores, enabling the fine-tuning of biological activity and pharmacokinetic profiles.
Key Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of:
-
Fused Heterocyclic Systems: It readily undergoes cyclization reactions with bifunctional reagents to yield fused ring systems like thiazolo[3,2-b][1][3][4]triazoles.[1]
-
Schiff Bases: The 4-amino substituted analogue of the title compound can be condensed with various aldehydes to form Schiff bases, which can be further cyclized to generate thiazolidinone derivatives.[5][6]
-
S-Substituted Derivatives: The thiol group can be easily alkylated or arylated to introduce a variety of substituents, leading to compounds with diverse biological activities.
The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent transformation into biologically relevant molecules.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a key intermediate, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is a versatile precursor for a variety of heterocyclic compounds.[5][6]
Workflow for the Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Caption: Synthetic workflow for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Materials:
-
Methyl benzoate
-
Hydrazine hydrate
-
Absolute ethanol
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrochloric acid
-
Distilled water
Procedure:
-
Synthesis of Benzoic Acid Hydrazide: A mixture of methyl benzoate and hydrazine hydrate in absolute ethanol is refluxed for 4 hours. The resulting solid is filtered, washed with cold ethanol, and dried to yield benzoic acid hydrazide.
-
Synthesis of Potassium Dithiocarbazinate Salt: Benzoic acid hydrazide is added to a solution of potassium hydroxide in absolute ethanol. Carbon disulfide is then added dropwise while stirring, and the mixture is stirred for 18 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with dry ether, and dried.
-
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Potassium dithiocarbazinate salt (0.02 mole) is dissolved in water (40 mL), and hydrazine hydrate (0.04 mole) is added. The mixture is refluxed until the evolution of hydrogen sulfide ceases (tested with lead acetate paper). The reaction mixture is then cooled, diluted with cold water (30 mL), and acidified with hydrochloric acid. The resulting white precipitate is filtered, washed with water, and recrystallized from ethanol to give 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[5]
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 65.10 | 198-200 |
Table 1: Yield and melting point of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[5]
Protocol 2: Synthesis of Schiff Bases from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol outlines the condensation reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes to form Schiff bases, which are important intermediates for the synthesis of other heterocyclic compounds and have shown antimicrobial activity.[5]
General Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mole) and the respective aromatic aldehyde (0.01 mole) in absolute ethanol (30 mL) is refluxed for 6-8 hours in the presence of a few drops of glacial acetic acid.
-
The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired Schiff base.
Quantitative Data for Synthesized Schiff Bases:
| Compound ID | R-group on Aldehyde | Yield (%) | Melting Point (°C) |
| 4a | N(CH₃)₂ | - | - |
| 4b | Br | - | - |
| 4c | - | - | - |
Table 2: Data for synthesized Schiff bases. Note: Specific yield and melting point data for all derivatives were not available in the provided search results.
Protocol 3: Synthesis of Thiazolidinone Derivatives
This protocol details the cyclization of Schiff bases with thioglycolic acid to produce thiazolidinone derivatives, a class of compounds known for their diverse biological activities.[5][6]
General Workflow for Thiazolidinone Synthesis
Caption: General workflow for the synthesis of thiazolidinones.
Materials:
-
Schiff base derivative (from Protocol 2)
-
Thioglycolic acid
-
Dry benzene
Procedure:
-
A mixture of the Schiff base (0.01 mole) and thioglycolic acid (0.01 mole) in dry benzene (50 mL) is refluxed for 10-12 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with a saturated solution of sodium bicarbonate and then with water.
-
The crude product is dried and recrystallized from a suitable solvent to yield the thiazolidinone derivative.
Antimicrobial Activity of Synthesized Compounds
Several derivatives synthesized from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been screened for their antimicrobial activity. The results are summarized below.
| Compound ID | Test Organism | Activity |
| 4b | P. aeruginosa ATCC 10145 | Highest |
| 5a | S. aureus ATCC 25923 | Effective |
| 5a | P. aeruginosa ATCC 10145 | Effective |
| 5b | S. aureus ATCC 25923 | Effective |
| 4c | Candida albicans ATCC 60193 | Highest |
Table 3: Antimicrobial activity of selected synthesized compounds.[5]
Conclusion
This compound and its derivatives represent a promising class of compounds in the field of medicinal chemistry. The straightforward synthetic routes and the diverse range of achievable chemical modifications make them attractive targets for the development of new therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
References
Application Notes and Protocols for 5-Phenyl-1H-1,2,4-triazole-3-thiol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and biological evaluation of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives. The following sections offer guidance on preparing the compound for in vitro assays, as well as step-by-step instructions for assessing its anticancer and antimicrobial activities.
Formulation of this compound for In Vitro Assays
Proper solubilization of this compound is critical for obtaining accurate and reproducible results in biological assays. Due to its low solubility in water, organic solvents are necessary to prepare stock solutions.
1.1. Preparation of Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
1.2. Preparation of Working Solutions
For biological assays, the DMSO stock solution must be further diluted in the appropriate aqueous-based cell culture medium or broth. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).
Protocol:
-
Thawing: Thaw an aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or broth to achieve the final working concentrations for your experiment.
-
Mixing: Gently mix the working solutions by pipetting or inverting the tubes.
-
Precipitation Check: Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, consider adjusting the stock concentration or the final assay concentrations.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound Derivative | A549 (Lung) | U87 (Glioblastoma) | HL60 (Leukemia) | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) |
| 6h | 3.854[1] | 4.151[1] | 17.522[1] | - | - | - |
| F10 | 1.029 | 5.193 | 9.292 | - | - | - |
| 3b | - | - | - | - | - | GI₅₀ 1.37 |
| 10a | 21.1 | - | - | 6.43 | 5.6 | - |
| 10d | 16.5 | - | - | - | 9.8 | 10.2 |
| 17 | - | - | - | 0.31 | - | - |
| 22 | - | - | - | 3.31 | - | - |
| 25 | - | - | - | 4.46 | - | - |
Note: Data is compiled from various sources and may involve different experimental conditions.
Antimicrobial Activity Assessment
The antimicrobial potential of this compound can be evaluated using the agar well diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Experimental Workflow for Agar Well Diffusion
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution (at a known concentration in DMSO) into each well. Include a negative control (DMSO) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Broth Microdilution Method (MIC Determination)
This method determines the lowest concentration of the compound that inhibits visible microbial growth.
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to each well.
-
Serial Dilution: Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculum Addition: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound Derivative | S. aureus | S. pyogenes | B. subtilis | E. coli | S. typhi | C. albicans | A. niger |
| 36 | 0.264 (mM)[2] | 0.132 (mM)[2] | - | - | - | - | - |
| 4c | 16 | - | 20 | - | - | - | - |
| 4e | - | - | - | 25 | 31 | 24 | 32 |
| 32b, 32d | 200 | - | - | 200 | - | - | - |
Note: Data is compiled from various sources and may involve different experimental conditions and units.
Mechanism of Action: p53 Signaling Pathway
Derivatives of this compound have been shown to exert their anticancer effects, in part, by modulating the p53 signaling pathway. The tumor suppressor protein p53 plays a crucial role in cell cycle arrest, apoptosis, and DNA repair. Under normal conditions, p53 levels are kept low through its interaction with MDM2, which targets p53 for proteasomal degradation. Some triazole derivatives can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.[1][3][4]
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 signaling pathway and the inhibitory role of triazole derivatives.
These application notes and protocols are intended to serve as a starting point for the biological evaluation of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
Application Notes and Protocols: Metal Complexes of 5-Phenyl-1H-1,2,4-triazole-3-thiol
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the metal complexes of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer and antimicrobial properties.
Application Note 1: Anticancer Activity
Metal complexes of this compound derivatives have demonstrated significant potential as anticancer agents. Coordination with various transition metals can enhance the cytotoxic activity of the triazole ligand, with some complexes showing selective activity against cancer cell lines while being less toxic to non-tumorigenic cells.[1]
Mechanism of Action: The anticancer mechanism of these complexes can be multifaceted. One proposed mechanism involves the restoration of the p53 tumor suppressor protein's function by disrupting its interaction with the MDM2 protein.[2][3] The 1,2,4-triazole-3-thiol scaffold can mimic the critical binding residues of p53, leading to the liberation of p53 and the induction of apoptosis in cancer cells.[2][3] Other studies suggest that these compounds can act as potent inhibitors of key anticancer targets such as EGFR, BRAF, and Tubulin.[4]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various metal complexes against different cancer cell lines.
| Complex | Metal Ion | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IVc | Cd²⁺ | MCF-7 (Breast) | 28.45 ± 2.34 | [1] |
| IVe | Zn²⁺ | MCF-7 (Breast) | 52.57 ± 4.72 | [1] |
| 6h | - | A549 (Lung) | 3.854 | [2][3] |
| 6h | - | U87 (Glioblastoma) | 4.151 | [2][3] |
| 6h | - | HL60 (Leukemia) | 17.522 | [2][3] |
| Complex 1 | Mn²⁺ | A549 (Lung) | 794.37 | [5] |
| Complex 1 | Mn²⁺ | HT29 (Colon) | 654.31 | [5] |
| Complex 3 | Ni²⁺ | HT29 (Colon) | 1064.05 | [5] |
| Note: Compound 6h is a 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative, not a metal complex, but is included as a key lead compound.[2][3] |
Application Note 2: Antimicrobial Activity
Derivatives of 1,2,4-triazole-3-thiol and their metal complexes are known to possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][6] The coordination of the triazole ligand to a metal ion often enhances its biological activity.[7] This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[7]
Quantitative Data: Antibacterial Activity
The table below presents the zone of inhibition data for the ligand and its metal complexes against various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Ligand | E. coli | - |
| Cr(III) Complex | E. coli | High |
| Fe(III) Complex | E. coli | High |
| Co(III) Complex | E. coli | High |
| Ni(II) Complex | E. coli | High |
| Cu(II) Complex | E. coli | High |
| Ligand | Staphylococcus aureus | - |
| Cr(III) Complex | Staphylococcus aureus | High |
| Fe(III) Complex | Staphylococcus aureus | High |
| Co(III) Complex | Staphylococcus aureus | High |
| Ni(II) Complex | Staphylococcus aureus | High |
| Cu(II) Complex | Staphylococcus aureus | High |
| *Note: The specific ligand is 4-[(1E)-ethylideneamino]-5-phenyl-4H-1,2,4-triazole-3-thiole. "High" indicates a larger inhibition zone compared to the parent ligand.[8][9] |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Ligand)
This protocol describes a common method for synthesizing the parent triazole ligand.[1][6][10]
Step 1: Synthesis of Potassium Dithiocarbazinate
-
Prepare a solution of potassium hydroxide in absolute ethanol.
-
Add benzoic acid hydrazide to this solution.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for several hours until a solid precipitate (potassium dithiocarbazinate) is formed.
-
Filter the precipitate, wash with anhydrous ether, and dry.[1]
Step 2: Cyclization to Form the Triazole
-
Reflux a suspension of the potassium dithiocarbazinate from Step 1 with hydrazine hydrate (99%) in distilled water for 3 hours.[1]
-
During reflux, the color of the reaction mixture may change, and hydrogen sulfide gas will be evolved.
-
After reflux, cool the solution and dilute it with cold water.
-
Acidify the solution with concentrated HCl to precipitate the crude product.
-
Filter the white solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1][6]
Protocol 2: General Synthesis of Triazole-Metal Complexes
This protocol provides a general method for synthesizing metal complexes using the prepared ligand.[1][8]
-
Prepare an ethanolic solution of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ligand (2 mmol).
-
Prepare an ethanolic solution of the desired metal salt (e.g., Nickel(II) chloride, Zinc(II) chloride) (1 mmol).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for approximately 2-3 hours.[1]
-
Allow the solution to cool to room temperature, during which a crystalline colored precipitate of the metal complex will form.
-
Filter the solid product, wash it with hot ethanol, and dry it. The complex can be recrystallized from a suitable solvent like ethanol or DMF.[1]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT assay to determine the IC₅₀ values of the synthesized complexes against cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a specified density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes and incubate for 48-72 hours. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Cisplatin).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is used to screen the antimicrobial activity of the synthesized compounds.[6][10]
-
Media Preparation: Prepare and sterilize nutrient agar medium and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus). Spread the bacterial suspension evenly over the surface of the agar plates.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar plates.
-
Compound Loading: Prepare solutions of the synthesized complexes and the parent ligand in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 10 mg/mL).[10] Add a fixed volume of each test solution into separate wells. Also, add a negative control (solvent only) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates higher antimicrobial activity.[6]
Other Applications
Beyond biomedical applications, 5-Phenyl-4H-1,2,4-triazole-3-thiol (PTAT) has also been investigated as an effective corrosion inhibitor for copper, particularly in saline environments.[11] It forms a protective film on the copper surface, significantly decreasing the corrosion rate.[11]
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses, Characterization and biological Activity of a new ligand [4-[(1E)- ethylideneamino]-5-phenyl-4H-1,2,4-triazole-3-thiol with some transition metals complexes | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Screening of 5-Phenyl-1H-1,2,4-triazole-3-thiol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro screening of 5-Phenyl-1H-1,2,4-triazole-3-thiol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The following sections offer standardized procedures for evaluating these biological activities, along with data presentation guidelines and visual workflows to facilitate experimental design and execution.
I. Application Notes
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines. The principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantitative determination of a compound's ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50).
Antimicrobial Activity Screening
The agar well diffusion method is a versatile and commonly used technique to evaluate the antimicrobial activity of chemical compounds against a range of pathogenic bacteria and fungi. This method involves introducing the test compound into a well made in an agar plate previously inoculated with a specific microorganism. As the compound diffuses through the agar, it may inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound.
Enzyme Inhibition Screening
This compound derivatives have been investigated as inhibitors of various enzymes, with carbonic anhydrases (CAs) being a notable target. CAs are zinc-containing metalloenzymes that play crucial roles in physiological and pathological processes. The inhibition of specific CA isoforms is a therapeutic strategy for various diseases. A common in vitro assay for screening CA inhibitors measures the inhibition of the enzyme's esterase activity using a chromogenic substrate like p-nitrophenyl acetate (p-NPA). The rate of p-nitrophenol formation is monitored spectrophotometrically, and a decrease in this rate in the presence of a test compound indicates enzyme inhibition.
II. Data Presentation
Quantitative data from in vitro screening assays should be organized in a clear and structured manner to facilitate the comparison of the biological activities of different this compound derivatives.
Anticancer Activity Data
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Substitution Pattern | A549 (Lung) | U87 (Glioblastoma) | HL60 (Leukemia) | Reference |
| 6h | 5-(4-chlorophenyl)-4-phenyl- | 3.854 | 4.151 | 17.522 | [1] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Antimicrobial Activity Data
Table 2: In Vitro Antimicrobial Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (Zone of Inhibition in mm)
| Compound ID | Substitution on Benzylidene | Staphylococcus aureus | Microsporum gypseum | Reference |
| 5b | 4-Hydroxy | 25 | 28 | [2] |
| 5c | 4-Fluoro | 24 | 29 | [2] |
| 5d | 2,4-Dichloro | 26 | 30 | [2] |
| 5e | 4-Chloro | 25 | 28 | [2] |
| 5m | 3-Nitro | 24 | 29 | [2] |
| 5n | 4-Nitro | 25 | 28 | [2] |
| Streptomycin | (Standard Antibiotic) | 26 | - | [2] |
| Ketoconazole | (Standard Antifungal) | - | 27 | [2] |
Note: Larger zone of inhibition diameters indicate greater antimicrobial activity.[2]
Table 3: In Vitro Antimicrobial Activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Base and Thiazolidinone Derivatives (Zone of Inhibition in mm)
| Compound ID | R Group | P. aeruginosa | C. albicans | C. tropicalis | Reference |
| 4b | 4-Chlorophenyl | 23 | 22 | 20 | [3] |
| 4c | 4-Nitrophenyl | - | 25 | 17 | [3] |
| 5a | 4-Methylphenyl | 13 | - | - | [3] |
| Ampicillin | (Standard) | 12 | - | - | [3] |
| Triflucan | (Standard) | - | 28 | 24 | [3] |
Note: '-' indicates no significant activity or not tested.[3]
Enzyme Inhibition Data
Table 4: Inhibition of Carbonic Anhydrase Isozymes by 1,2,4-Triazole-thiols (Ki in µM)
| Compound | hCA I | hCA II | hCA IX | Reference |
| 5-Phenyl-4H-1,2,4-triazole-3-thiol | 548 | 618 | 772 | [4] |
| 5-(p-Tolyl)-4H-1,2,4-triazole-3-thiol | 456 | 590 | 650 | [4] |
| 5-(p-Anisyl)-4H-1,2,4-triazole-3-thiol | 348 | 453 | 529 | [4] |
| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | [4] |
Note: Lower Ki values indicate more potent inhibition.
III. Experimental Protocols
Protocol for MTT Assay (Anticancer Screening)
1. Materials and Reagents:
-
Cancer cell lines (e.g., A549, U87, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.
Workflow for the MTT cytotoxicity assay.
Protocol for Agar Well Diffusion Method (Antimicrobial Screening)
1. Materials and Reagents:
-
Bacterial and/or fungal strains
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and/or antifungal drugs
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
2. Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates.
-
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, solvent control (negative control), and standard drug (positive control) into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Workflow for the agar well diffusion antimicrobial assay.
Protocol for Carbonic Anhydrase Inhibition Assay
1. Materials and Reagents:
-
Human carbonic anhydrase (hCA) isozyme (e.g., hCA I, II, or IX)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
This compound derivatives
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
2. Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, test compounds, and positive control in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the buffer, followed by the test compound solution (or DMSO for control) and the enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm at regular intervals for a defined period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 or Ki value.
Workflow for the carbonic anhydrase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol, a crucial heterocyclic compound in medicinal chemistry.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis.
Issue 1: Low Yield of the Final Product
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthesis process. Consider the following troubleshooting steps:
-
Incomplete Cyclization: The conversion of the thiosemicarbazide intermediate to the triazole ring is a critical step. Ensure the reaction is heated for a sufficient duration and that the alkaline conditions are maintained. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Suboptimal Reaction Temperature: The temperature for the cyclization step is crucial. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to degradation of the product. Refer to established protocols for the optimal temperature range.
-
Purity of Starting Materials: Impurities in the starting materials, such as benzoyl chloride or thiosemicarbazide, can interfere with the reaction and lead to the formation of side products, thus reducing the yield of the desired compound. Ensure the purity of your reagents before starting the synthesis.
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps. Ensure efficient extraction by using the appropriate solvent and minimize losses during transfers. For recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product shows significant impurities, as indicated by NMR or TLC analysis. What are the likely side products and how can I minimize their formation?
-
Answer: A common impurity in this synthesis is the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine. Its formation can be favored under certain conditions.
-
Minimizing Isomer Formation: The choice of reaction conditions, particularly the pH during cyclization, can influence the product distribution. Alkaline-mediated cyclization of 1-benzoylthiosemicarbazide generally favors the formation of the desired 1,2,4-triazole-3-thiol.[1] Acidic conditions, on the other hand, can promote the formation of the thiadiazole isomer.
-
Identification of Isomers: 1H NMR spectroscopy is a reliable method to distinguish between the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine. The N-H and S-H protons of the triazole typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the thiadiazole, which appear in the aromatic region.[2][3]
-
Purification: If side products are formed, careful purification is necessary. Recrystallization from a suitable solvent, such as ethanol, is often effective in removing these impurities.[4][5] Column chromatography can also be employed for more challenging separations.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure solid product after the reaction. What purification strategies are recommended?
-
Answer: The work-up and purification procedure is critical for obtaining a pure product.
-
Precipitation: After the cyclization reaction, the product is typically precipitated by acidifying the reaction mixture with an acid like hydrochloric acid to a pH of approximately 6.[2] Ensure slow and careful acidification while stirring to obtain a filterable precipitate.
-
Recrystallization: This is the most common method for purifying the crude product. Ethanol is a frequently used solvent for recrystallization.[4][5][6] The process involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly to form crystals.
-
Washing: After filtration, wash the collected solid with cold water and then with a cold solvent/water mixture (e.g., 90% water/10% methanol) to remove any residual soluble impurities.[2]
-
Frequently Asked Questions (FAQs)
-
What is a typical yield for the synthesis of this compound?
-
Yields can vary depending on the specific protocol and scale of the reaction. Reported yields in the literature for similar syntheses range from moderate to good, with some protocols achieving yields between 66-73%.[1]
-
-
How can I confirm the identity and purity of my final product?
-
The structure and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
FTIR Spectroscopy: Look for characteristic absorption bands for N-H, S-H, and C=N groups.[6]
-
1H NMR and 13C NMR Spectroscopy: These techniques provide detailed structural information and are crucial for confirming the correct isomeric form.[2][3][4]
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) and can be used to confirm the molecular formula.[4][5]
-
-
-
Are there alternative "green" synthesis methods available?
-
Research into greener synthesis methods is ongoing. Techniques like microwave-assisted synthesis can sometimes lead to shorter reaction times and improved yields.[1] Ultrasound irradiation is another green chemistry approach that has been explored for the synthesis of triazole systems, potentially increasing reaction speed and yield.[7]
-
Data Presentation
Table 1: Comparison of Reported Yields for 5-Aryl-4H-1,2,4-triazole-3-thiols
| Starting Material | Reaction Conditions | Yield (%) | Reference |
| 1-Benzoylthiosemicarbazide | NaOH, aqueous-alcoholic medium | 51-75 | [1] |
| Thiosemicarbazide and Benzoic Acid | Polyphosphate ester (PPE), then aqueous alkali | 38-71 | [2] |
| N'-cyclohexylidene benzohydrazide and benzoyl isothiocyanate | Acetone, boiling | 51 | [1] |
Experimental Protocols
Protocol 1: Synthesis via Cyclization of 1-Benzoylthiosemicarbazide
This method involves the benzoylation of thiosemicarbazide followed by alkaline cyclization.[1]
Step 1: Synthesis of 1-Benzoylthiosemicarbazide
-
Dissolve thiosemicarbazide in a suitable solvent (e.g., pyridine).
-
Slowly add benzoyl chloride to the solution while stirring and maintaining a low temperature (e.g., in an ice bath).
-
Continue stirring for a specified time until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the 1-benzoylthiosemicarbazide.
-
Filter the solid, wash with water, and dry.
Step 2: Synthesis of this compound
-
Reflux the 1-benzoylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8%) for several hours.
-
Monitor the completion of the cyclization reaction using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., dilute HCl) to a pH of around 5-6 to precipitate the product.
-
Filter the resulting white solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
This protocol describes a two-step, one-pot synthesis from thiosemicarbazide and benzoic acid.[2][3]
Step 1: Acylation of Thiosemicarbazide
-
Thoroughly mix thiosemicarbazide and benzoic acid in a reaction vessel.
-
Add polyphosphate ester (PPE) to the mixture under stirring.
-
Heat the sealed vessel at a controlled temperature (e.g., 75-90°C) for several hours.
Step 2: Cyclodehydration
-
After the acylation step, treat the intermediate product with an aqueous alkali solution (e.g., KOH).
-
Stir the mixture at an elevated temperature (e.g., 90°C) for a few hours.
-
Cool the reaction mixture to room temperature.
-
Acidify with HCl to a pH of approximately 6.
-
Filter the precipitate, wash with water and a water/methanol mixture, and dry to yield the final product.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Phenyl-1H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Phenyl-1H-1,2,4-triazole-3-thiol.
Troubleshooting Guides
This section offers systematic approaches to resolving common issues during the purification of this compound.
Recrystallization Issues
Problem: Low or No Crystal Formation Upon Cooling
| Possible Cause | Troubleshooting Steps |
| Solution is too dilute. | 1. Concentrate the solution by evaporating some of the solvent under reduced pressure. 2. Re-cool the concentrated solution to induce crystallization. |
| Inappropriate solvent. | 1. Ensure the chosen solvent (e.g., ethanol, ethanol/water mixture) allows for high solubility at elevated temperatures and low solubility at room temperature. 2. If using a single solvent, try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity is observed, then reheat to dissolve and cool slowly. |
| Solution cooled too quickly. | 1. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. 2. Insulating the flask can promote slower cooling and the formation of larger, purer crystals. |
| Absence of nucleation sites. | 1. Scratch the inside of the flask with a glass rod at the surface of the solution. 2. Add a seed crystal of pure this compound. |
Problem: Oiling Out Instead of Crystallization
| Possible Cause | Troubleshooting Steps |
| The melting point of the compound is lower than the boiling point of the solvent. | 1. Add a small amount of a solvent in which the compound is more soluble to lower the boiling point of the mixture. 2. Alternatively, switch to a lower-boiling point solvent system. |
| High concentration of impurities. | 1. Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Solution is supersaturated. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. |
Problem: Product is Still Impure After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Impurities co-precipitate. | 1. Ensure the solution is not supersaturated with impurities. A hot filtration step can sometimes remove insoluble impurities. 2. Consider a different solvent system where the impurity has higher solubility. |
| Incomplete removal of mother liquor. | 1. Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent. |
| Isomeric impurity with similar solubility. | 1. The common isomeric impurity, 5-phenyl-1,3,4-thiadiazol-2-amine, may have similar solubility. Consider purification by column chromatography for better separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as benzoyl isothiocyanate and hydrazine, or by-products from side reactions. A significant potential impurity is the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine, which can form under certain reaction conditions.[1]
Q2: How can I distinguish between this compound and the isomeric impurity 5-phenyl-1,3,4-thiadiazol-2-amine?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The N-H and S-H protons of 5-Phenyl-4H-1,2,4-triazole-3-thiol typically appear at a much lower field (around 13-14 ppm) compared to the amino group protons of 5-phenyl-1,3,4-thiadiazol-2-amine, which resonate in the aromatic region.[1]
Q3: What is a good starting solvent system for recrystallizing this compound?
A3: Ethanol is a commonly used solvent for the recrystallization of similar triazole derivatives. An ethanol/water mixture can also be effective.[2][3] Start by dissolving the crude product in a minimal amount of hot ethanol, and if the compound is too soluble upon cooling, add water dropwise to the hot solution until slight turbidity is observed, then reheat to clarify and cool slowly.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective purification method. A common stationary phase is silica gel. A good starting eluent system is a mixture of ethyl acetate and hexanes. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid) is a common starting point for triazole analysis.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Detailed Recrystallization Protocol (Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise with swirling until a faint, persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity Analysis Methods
| Technique | Purpose | Typical Conditions |
| TLC | Rapid purity check and reaction monitoring | Stationary Phase: Silica gel 60 F₂₅₄ Mobile Phase: Ethyl acetate/Hexanes (e.g., 3:7 v/v) |
| HPLC | Quantitative purity determination | Column: C18 reverse-phase Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid Detection: UV at a suitable wavelength (e.g., 254 nm) |
| ¹H NMR | Structural confirmation and impurity identification | Solvent: DMSO-d₆ or CDCl₃ Key Signals: Phenyl protons (7.4-8.0 ppm), NH/SH protons (variable, can be broad) |
| Melting Point | Physical constant for purity assessment | Compare the experimental melting point range to the literature value. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-Phenyl-1H-1,2,4-triazole-3-thiol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Phenyl-1H-1,2,4-triazole-3-thiol in solution. The information is intended for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause & Explanation | Recommended Actions |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Degradation of the compound. The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer. Prolonged exposure to acidic or alkaline conditions can also cause hydrolysis of the triazole ring.[1] | 1. Prepare solutions fresh daily. 2. If storage is necessary, keep solutions at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Perform a time-course stability study in your specific buffer to establish a reliable time window for your experiments.[1] |
| Loss of biological activity or inconsistent assay results. | Compound degradation. The formation of degradation products, such as the disulfide dimer, will reduce the concentration of the active thiol monomer, leading to diminished or variable activity. | 1. Confirm the purity of the stock solution before each experiment using a stability-indicating HPLC method. 2. Consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer to maintain the thiol in its reduced state, if compatible with your assay. |
| Solution turns hazy or a precipitate forms. | Poor solubility or degradation. The compound has low solubility in water.[2] Changes in pH or temperature can affect its solubility. Precipitation can also occur if a degradation product is less soluble than the parent compound. | 1. Ensure the chosen solvent system is appropriate. The use of co-solvents like DMSO or ethanol may be necessary. 2. If using buffers, check for pH shifts during the experiment. 3. Filter the solution before use to remove any particulate matter. |
| A yellow tint appears in the solution. | Oxidation. The formation of certain oxidized species or impurities can sometimes lead to a change in the color of the solution. | 1. Immediately prepare a fresh solution. 2. Take precautions to prevent oxidation, such as using deoxygenated solvents and storing under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form and in solution?
A: In its solid form, this compound should be stored at 0-8°C.[3] For solutions, it is highly recommended to prepare them fresh before use. If short-term storage is unavoidable, store the solution at 2-8°C for no more than 24 hours, protected from light. For longer-term storage, aliquoting and freezing at -20°C or below might be an option, but freeze-thaw cycles should be avoided. A stability study is recommended to determine the acceptable storage duration for your specific solvent and concentration.
Q2: What are the main degradation pathways for this compound?
A: The two primary degradation pathways are:
-
Oxidation: The thiol (-SH) group is readily oxidized to form a disulfide (-S-S-) bridge, resulting in a dimer of the parent molecule. This is a common degradation pathway for thiol-containing compounds.
-
Hydrolysis: Under harsh acidic or alkaline conditions, particularly at elevated temperatures, the 1,2,4-triazole ring can undergo hydrolytic cleavage.[1]
Q3: How does pH affect the stability of this compound in solution?
A: The 1,2,4-triazole ring is generally stable in mild acidic to neutral conditions (pH 3-7) for short periods at room temperature.[1] However, prolonged exposure to even moderately acidic or alkaline conditions can accelerate degradation.[1] Strong acids and bases should be avoided.[2] It is important to note that the compound exists in a tautomeric equilibrium between the thiol and thione forms, and the position of this equilibrium can be influenced by pH.[1]
Q4: Can I use antioxidants to improve the stability of my solution?
A: Yes, if compatible with your experimental system, the addition of antioxidants can help prevent oxidative degradation. Common choices include reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which help maintain the thiol group in its reduced state. However, you must validate that these agents do not interfere with your assay.
Q5: What is a "stability-indicating method" and why do I need one?
A: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[4] Developing such a method is crucial as it allows you to accurately assess the stability of your compound under various conditions and determine its shelf-life in a particular formulation.
Data on Forced Degradation
While specific quantitative stability data for this compound is not extensively published, forced degradation studies are a standard approach to understanding a compound's stability profile.[4] The following table provides an illustrative summary of expected outcomes from such studies, based on the known chemistry of 1,2,4-triazole-3-thiols. Researchers should perform their own studies to obtain precise data for their specific conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 15% | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 10 - 25% | Ring-opened products |
| Oxidation | 3% H₂O₂ | 4 hours | Room Temp | 20 - 40% | Disulfide dimer |
| Thermal | Solid State | 48 hours | 80°C | < 5% | Minimal degradation |
| Photolytic | 1.2 million lux hours | - | Room Temp | < 10% | Photolytic adducts |
Note: The degradation percentages are hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 4 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
After the specified time, dissolve the compound in a suitable solvent to get a concentration of 0.1 mg/mL for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: 5-Phenyl-1H-1,2,4-triazole-3-thiol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound involves the cyclization of a substituted thiosemicarbazide precursor. A common route starts with the reaction of benzoyl chloride with thiosemicarbazide to form 1-benzoylthiosemicarbazide, which is then cyclized in an alkaline medium, such as sodium hydroxide or potassium hydroxide solution, to yield the desired product.[1]
Q2: Are there alternative synthetic routes available?
Yes, several other methods have been reported. One approach involves the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline ethanolic solution to form a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to produce 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a related derivative.[2][3][4] Another method describes a one-pot, three-component reaction of acid chlorides, potassium thiocyanate, and arylhydrazines in water to yield 1-aryl-5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones.[5]
Q3: What are the potential side products in this synthesis?
A common side product is the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine. The formation of the triazole versus the thiadiazole is often dependent on the reaction conditions, particularly the pH. Cyclization in an alkaline medium typically favors the formation of the 1,2,4-triazole-3-thiol, while acidic conditions can lead to the formation of the 1,3,4-thiadiazole.[6][7]
Q4: How can I confirm the structure of my final product and differentiate it from its isomers?
Spectroscopic methods are essential for structural confirmation. In ¹H NMR spectroscopy, the N-H and S-H protons of 5-phenyl-4H-1,2,4-triazole-3-thiol resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of 5-phenyl-1,3,4-thiadiazol-2-amine, which appear in the aromatic region.[6][7] IR spectroscopy can also be used to identify key functional groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient stirring. |
| Side product formation | - For thiosemicarbazide cyclization, ensure the reaction medium is sufficiently alkaline (e.g., using 2N NaOH).[8] - If using an acid-catalyzed cyclization, consider switching to an alkaline method to favor triazole formation. | |
| Loss of product during workup | - Carefully control the pH during acidification to precipitate the product. - Use cold water for washing the precipitate to minimize dissolution. | |
| Difficulty in Purification | Presence of starting materials | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. |
| Contamination with isomeric byproduct | - Recrystallization from a suitable solvent, such as ethanol, is often effective.[8] - Column chromatography may be necessary for difficult separations. | |
| Product is an oil or fails to precipitate | Incorrect pH during workup | - Re-dissolve the product in an alkaline solution and carefully re-precipitate by adding acid dropwise until the optimal pH for precipitation is reached. |
| Presence of impurities | - Wash the crude product with a non-polar solvent to remove non-polar impurities before recrystallization. |
Experimental Protocols
Method 1: Cyclization of 1-Benzoylthiosemicarbazide[1]
-
Synthesis of 1-Benzoylthiosemicarbazide: Benzoyl chloride is reacted with thiosemicarbazide.
-
Cyclization: The resulting 1-benzoylthiosemicarbazide is refluxed in an aqueous-alcoholic solution of sodium hydroxide.
-
Workup: After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: The crude product is filtered, washed with water, and recrystallized from ethanol.
Method 2: From Benzoic Acid Hydrazide and Carbon Disulfide[2][3]
-
Formation of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in absolute ethanol. The mixture is stirred for an extended period (e.g., 18 hours). The resulting potassium salt is collected.
-
Cyclization: The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate in water.
-
Workup: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product.
-
Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Quantitative Data Summary
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 1-(2-furoyl)-4-phenylthiosemicarbazide | 2N NaOH, reflux, 4h | 68 | [8] |
| 1-(phenylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide | 2N NaOH, reflux, 4h | 79 | [8] |
| Acid chlorides, Ammonium isothiocyanate, Arylhydrazines | Water, room temperature, 3h | 58-75 | [5] |
| Thiosemicarbazide, Carboxylic Acids, Polyphosphate Ester (PPE) | Chloroform, 90°C, 4h (acylation); Aqueous KOH, 90°C, 4h (cyclization) | 38 (overall) | [6] |
Visualizations
Caption: Synthetic pathways for this compound and a related derivative.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. journals.iau.ir [journals.iau.ir]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. What are the most common reasons for this?
Low yields are typically traced back to one of three issues: inefficient initial acylation, the formation of undesired side products during cyclization, or incomplete reactions. The most prevalent issue is the formation of dibenzoylated thiosemicarbazide intermediates instead of the desired mono-substituted product.[1] Furthermore, harsh conditions during the alkaline cyclization step can lead to the hydrolysis of these intermediates into compounds like 1,2-dibenzoylhydrazine, which do not lead to the target molecule.[1]
Q2: I have isolated a significant byproduct that is not my target compound. How can I identify it?
The identity of the byproduct heavily depends on the reaction conditions.
-
During Acylation: If you are reacting thiosemicarbazide with benzoyl chloride, you may form a mixture of 1,2-dibenzoyl-thiosemicarbazide and 1,4-dibenzoyl-thiosemicarbazide.[1]
-
During Alkaline Cyclization: A common byproduct is 1,2-dibenzoylhydrazine, which results from the hydrolysis of the 1,2-dibenzoyl-thiosemicarbazide intermediate under basic conditions.[1]
-
During Acidic Cyclization: If the cyclization of the 1-benzoylthiosemicarbazide intermediate is performed in an acidic medium instead of an alkaline one, you will likely form a 1,3,4-thiadiazole derivative rather than the desired 1,2,4-triazole.[2][3]
Q3: How can I prevent the formation of dibenzoylated side products during the initial reaction step?
To favor mono-benzoylation of thiosemicarbazide, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of benzoyl chloride to thiosemicarbazide.
-
Slow Addition: Add the benzoyl chloride dropwise to the thiosemicarbazide solution.
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of benzoyl chloride.
-
Choice of Base: Using a base like pyridine can help manage the reaction.[1]
Q4: What are the optimal conditions for the cyclization step to maximize the yield of the 1,2,4-triazole ring?
The cyclization of the acylthiosemicarbazide intermediate to form the 1,2,4-triazole ring is most effectively achieved in an alkaline medium.[4][5] Refluxing the intermediate in an aqueous solution of a base like sodium hydroxide (e.g., 8% NaOH) is a common and effective method.[5] It is important to avoid overly harsh conditions (very high base concentration or excessive temperature) to prevent hydrolysis of the intermediate.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Final Product | Formation of multiple benzoylation products: The reaction of thiosemicarbazide with benzoyl chloride can yield a mixture of 1,2- and 1,4-dibenzoyl-thiosemicarbazide, with the 1,2-isomer often predominating.[1] | Control the reaction temperature, keeping it low during the addition of benzoyl chloride. Add the benzoyl chloride slowly to the reaction mixture. |
| Hydrolysis of intermediates: Under strong alkaline conditions, 1,2-dibenzoyl-thiosemicarbazide can hydrolyze to 1,2-dibenzoylhydrazine, which will not cyclize to the desired product.[1] | Use milder basic conditions for the cyclization step (e.g., 5-8% NaOH or Na₂CO₃ solution).[1][5] Avoid excessively high temperatures for prolonged periods. | |
| Incomplete cyclization: The reaction time or temperature for the cyclization step may be insufficient. | Ensure the reaction is refluxed for the recommended duration (typically 2-4 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC). | |
| Isolation of an Unexpected Product | Incorrect cyclization pathway: Cyclization of 1-benzoylthiosemicarbazide in an acidic medium leads to the formation of 2-amino-5-phenyl-1,3,4-thiadiazole instead of the 1,2,4-triazole.[2][3] | Confirm that the cyclization step is performed under alkaline conditions (e.g., NaOH, KOH) which favors the formation of the 1,2,4-triazole ring system.[4][5] |
| Presence of unreacted starting material: The initial acylation reaction may not have gone to completion. | Purify the 1-benzoylthiosemicarbazide intermediate before proceeding to the cyclization step. Recrystallization from a suitable solvent like methanol is often effective.[1] | |
| Difficulty in Product Purification | Mixture of tautomers: The final product exists in thione-thiol tautomeric forms, which can sometimes affect its physical properties and chromatographic behavior.[6] | Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile. The product is usually precipitated from the alkaline reaction mixture by acidification.[1] |
| Presence of hydrolyzed side products: Byproducts like 1,2-dibenzoylhydrazine can co-precipitate with the desired product.[1] | Optimize the initial benzoylation step to minimize the formation of the 1,2-dibenzoyl isomer. Washing the crude product with a solvent in which the byproduct is more soluble can aid purification. |
Key Synthesis Pathway and Side Reactions
The following diagram illustrates the primary synthesis route for this compound and the critical points where side reactions can occur.
Caption: Synthesis of this compound and major side reactions.
Experimental Protocol
This section provides a generalized experimental methodology for the synthesis of this compound, highlighting critical steps to minimize side reactions.
Part 1: Synthesis of 1-Benzoylthiosemicarbazide
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve thiosemicarbazide (1 molar equivalent) in a suitable solvent such as pyridine.
-
Cooling: Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Acylation: Add benzoyl chloride (1 molar equivalent) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Isolation: Pour the reaction mixture into ice-cold water. The white precipitate of 1-benzoylthiosemicarbazide is collected by filtration, washed thoroughly with cold water, and dried.
-
Purification (Optional but Recommended): The crude product can be recrystallized from methanol or ethanol to improve purity before proceeding to the next step.[1]
Part 2: Cyclization to this compound
-
Preparation: Suspend the dried 1-benzoylthiosemicarbazide (1 molar equivalent) in an 8% aqueous sodium hydroxide solution.[5] An aqueous-alcoholic medium can also be used.[7]
-
Cyclization: Heat the mixture to reflux with constant stirring for 3-4 hours. The solid should dissolve as the reaction progresses.
-
Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. If any unreacted material or side product is present, it can be removed by filtration.
-
Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution by adding concentrated hydrochloric acid or glacial acetic acid dropwise until the pH is approximately 5-6.
-
Isolation: The target compound, this compound, will precipitate as a white or off-white solid.
-
Purification: Collect the solid by filtration, wash it with cold water until the washings are neutral, and then dry it. The product can be further purified by recrystallization from ethanol or acetonitrile to obtain a high-purity final product.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ijsr.net [ijsr.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 5-Phenyl-1H-1,2,4-triazole-3-thiol Bioassay Protocols
Welcome to the technical support center for bioassays involving 5-Phenyl-1H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its derivatives?
A1: this compound and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and enzyme inhibitory properties. The specific activity and potency can vary significantly based on the substitutions on the phenyl and triazole rings.
Q2: Why am I seeing inconsistent results in my cell-based assays (e.g., MTT, cytotoxicity)?
A2: Inconsistent results in cell-based assays can arise from several factors. Due to its thiol group, this compound can be prone to oxidation or may interact with components of the cell culture medium, affecting its stability and effective concentration. Other common sources of variability include cell passage number, cell seeding density, and the presence of serum in the medium, which can interfere with the assay.
Q3: My compound shows activity in an enzyme inhibition assay, but I suspect it might be a false positive. How can I confirm this?
A3: Thiol-containing compounds like this compound are known to sometimes act as pan-assay interference compounds (PAINS) by reacting non-specifically with protein thiols. To mitigate this, it is recommended to perform counter-screens, such as including a reducing agent like dithiothreitol (DTT) in the assay buffer. A significant increase in the IC50 value in the presence of DTT can indicate non-specific thiol reactivity.
Q4: What is the primary mechanism of antifungal activity for triazole-based compounds?
A4: The primary antifungal mechanism for many triazole compounds involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioassays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background noise in absorbance/fluorescence assays | 1. Compound precipitation. 2. Interference with assay reagents. 3. Autofluorescence of the compound. | 1. Check the solubility of the compound in the assay buffer. Consider using a co-solvent like DMSO (ensure final concentration is low, typically <1%). 2. Run a control with the compound and assay reagents without the biological target (e.g., cells or enzyme) to check for direct interaction. 3. Measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay. |
| Low or no activity observed | 1. Compound instability or degradation. 2. Incorrect compound concentration. 3. Inappropriate assay conditions. | 1. Prepare fresh stock solutions of the compound. Protect from light and store appropriately. The thiol group may be susceptible to oxidation. 2. Verify the concentration of your stock solution using a reliable analytical method (e.g., UV-Vis spectrophotometry, HPLC). 3. Optimize assay parameters such as incubation time, temperature, and pH. |
| Irreproducible IC50 or MIC values | 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Pipetting errors. | 1. Standardize cell culture protocols, including cell line source, passage number, and confluency at the time of the assay. 2. Always prepare fresh dilutions from a validated stock solution for each experiment. 3. Use calibrated pipettes and ensure thorough mixing of solutions. |
| Apparent inhibition in enzyme assays that is not dose-dependent | 1. Compound aggregation at higher concentrations. 2. Non-specific binding to the enzyme. | 1. Include a non-ionic detergent (e.g., Triton X-100 at 0.01%) in the assay buffer to prevent aggregation. 2. Perform kinetic studies to understand the mechanism of inhibition. Non-specific inhibitors often show time-dependent inhibition or do not follow classical inhibition models. |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound derivatives from various bioassays.
Table 1: Anticancer Activity (IC50 Values)
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | M. gypseum | MIC: 6.25 µg/mL | [5] |
| 4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | M. gypseum | MIC: 6.25 µg/mL | [5] |
| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | MIC: 12.5 µg/mL | [5] |
| 1-(phenyl)-3-(2H-[6][7][8]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione | S. aureus (MRSA) | 19 mm zone | [9] |
| 1-(4-chlorophenyl)-3-(2H-[6][7][8]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione | S. aureus (MRSA) | 17 mm zone | [9] |
Note: Data presented are for structurally related compounds and may not be directly representative of the parent compound this compound.
Table 2: Enzyme Inhibition (IC50 Values)
| Compound Derivative | Enzyme | IC50 (µM) | Reference |
| Diaryl-1,2,4-triazole derivative | COX-2 | 0.002 | [10] |
| Benzofuran-based 1,2,4-triazole derivative | Acetylcholinesterase | 0.55 | [11] |
| N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide | Tyrosinase | < Kojic acid standard | [8] |
| 1,2,4-Triazole analog | 5-Lipoxygenase | 2.18 | [12] |
Note: Data presented are for structurally related compounds and may not be directly representative of the parent compound this compound.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[7]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This protocol is based on the agar well diffusion method.[13][14]
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Positive control antibiotic/antifungal
-
Negative control (DMSO)
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Prepare a microbial inoculum and swab it evenly across the surface of the agar plate.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a specific volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Enzyme Inhibition Assay (General Protocol)
This is a general protocol that can be adapted for various enzymes like cholinesterases, tyrosinase, COX, and lipoxygenase.
Materials:
-
This compound stock solution (in DMSO)
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme solution.
-
Include a control (enzyme and buffer without inhibitor) and a blank (buffer only).
-
Pre-incubate the plate for a specific time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction kinetically or as an endpoint assay by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value. For kinetic studies, vary both substrate and inhibitor concentrations to determine the mode of inhibition and calculate the inhibition constant (Ki).
Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition
The primary antifungal mechanism of many triazole compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Potential Anticancer Signaling Pathway: PI3K/Akt/mTOR Inhibition
Some triazole derivatives have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[15][16][17][18][19]
Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
General Experimental Workflow for Bioassay Troubleshooting
This workflow outlines a logical approach to troubleshooting unexpected results in your bioassays.
Caption: A logical workflow for troubleshooting bioassay protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 14. Istanbul University Press [iupress.istanbul.edu.tr]
- 15. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms | Semantic Scholar [semanticscholar.org]
- 19. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol
Welcome to the Technical Support Center for the scale-up synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning this synthesis from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are commonly employed for the synthesis of this compound, both of which are amenable to scale-up.
-
Route 1: From Benzoyl Chloride and Thiosemicarbazide. This is a two-step process involving the initial formation of an N-benzoylthiosemicarbazide intermediate, followed by cyclization in the presence of a base.
-
Route 2: From Benzoic Acid Hydrazide and Carbon Disulfide. This route involves the formation of a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.[1]
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis, careful control of the following parameters is crucial to ensure safety, consistency, and high yield:
-
Temperature: The cyclization step is often exothermic. Efficient heat management is critical to prevent runaway reactions and the formation of impurities.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the base during cyclization, is essential to manage the reaction exotherm and maintain a consistent pH.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors, to promote efficient heat and mass transfer.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is important to determine the optimal reaction time and prevent the formation of degradation products.
Q3: What are the primary safety concerns associated with the synthesis of this compound on a larger scale?
A3: The synthesis involves several hazardous materials that require strict safety protocols, especially at scale.
-
Hydrazine Hydrate: This reagent is toxic and a suspected carcinogen.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[3] Procedures for quenching and disposal of hydrazine-containing waste must be strictly followed.[4]
-
Carbon Disulfide: This is a highly flammable and toxic liquid with a low boiling point. It should be handled in a fume hood, away from ignition sources.
-
Caustic Solutions: The use of strong bases like sodium hydroxide or potassium hydroxide for cyclization presents corrosive hazards. Appropriate PPE is essential to prevent skin and eye burns.
-
Hydrogen Sulfide (H₂S) Evolution: The reaction of potassium dithiocarbazinate with hydrazine hydrate can release toxic and flammable hydrogen sulfide gas.[1] The reaction should be conducted in a well-ventilated area with H₂S monitoring.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Cyclization | - Ensure the base is added in the correct stoichiometric amount. - Verify the reaction temperature is optimal for cyclization. In some cases, gentle heating may be required. - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Side Reactions | - Control the temperature carefully to minimize the formation of by-products. - The order and rate of reagent addition can influence side reactions. Consider adding the base portion-wise. - Ensure the purity of starting materials, as impurities can lead to undesired reactions. |
| Product Loss During Workup | - Optimize the pH for product precipitation. The product is a thiol and can form soluble salts in excess base. - Use an appropriate anti-solvent to maximize precipitation. - Ensure efficient filtration and washing of the product to minimize losses. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - Monitor the reaction to completion. - Optimize the stoichiometry of the reactants. |
| Formation of Isomeric By-products | - The cyclization of N-benzoylthiosemicarbazide can potentially lead to the formation of 1,3,4-thiadiazole derivatives under acidic conditions. Ensure the reaction medium remains basic. |
| Discoloration of the Final Product | - This could be due to aerial oxidation of the thiol group. Minimize exposure to air during drying and storage. - Consider performing the final steps of the workup under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
Route 1: Synthesis from Benzoyl Chloride and Thiosemicarbazide
Step 1: Synthesis of 1-Benzoylthiosemicarbazide
-
In a reaction vessel, dissolve thiosemicarbazide in a suitable solvent such as pyridine or a mixture of water and a water-miscible organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for a specified period (typically 1-2 hours) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-benzoylthiosemicarbazide.
Step 2: Cyclization to this compound
-
Suspend the 1-benzoylthiosemicarbazide in an aqueous or alcoholic solution of a base (e.g., 2N NaOH).[5]
-
Heat the mixture to reflux for a specified time (typically 2-4 hours). The progress of the cyclization can be monitored by TLC.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Route 2: Synthesis from Benzoic Acid Hydrazide and Carbon Disulfide
Step 1: Synthesis of Potassium 3-benzoyl-dithiocarbazinate
-
Dissolve benzoic acid hydrazide in a cold solution of potassium hydroxide in absolute ethanol.[1]
-
To this solution, add carbon disulfide dropwise with continuous stirring.
-
Continue stirring at room temperature for several hours (e.g., 12-16 hours).
-
The precipitated potassium salt is filtered, washed with a small amount of cold ethanol, and dried.
Step 2: Cyclization to this compound
-
Reflux a mixture of the potassium 3-benzoyl-dithiocarbazinate and hydrazine hydrate in water.[1]
-
The reaction is complete when the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by recrystallization from ethanol.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Parameters
| Parameter | Route 1 (Benzoyl Chloride) | Route 2 (Benzoic Acid Hydrazide) |
| Starting Materials | Benzoyl chloride, Thiosemicarbazide | Benzoic acid hydrazide, Carbon disulfide, Hydrazine hydrate |
| Key Intermediate | 1-Benzoylthiosemicarbazide | Potassium 3-benzoyl-dithiocarbazinate |
| Cyclization Conditions | Basic (e.g., NaOH), Reflux | Hydrazine hydrate, Reflux |
| Typical Yields (Lab Scale) | 60-80% | 65-85% |
| Key Considerations | Two distinct steps, isolation of intermediate. | One-pot potential, evolution of H₂S. |
Visualizations
Caption: Workflow for Route 1 Synthesis.
Caption: Workflow for Route 2 Synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 5-Phenyl-1H-1,2,4-triazole-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 5-Phenyl-1H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound exhibits low solubility in water. It is, however, more readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane[1]. Its solubility is also noted in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial steps I can take to improve this?
A2: For aqueous systems, initial troubleshooting should focus on pH adjustment. As a thiol-containing triazole, the compound is weakly acidic and its solubility can be significantly increased in alkaline conditions (pH > 7). Creating a salt form by deprotonating the thiol group with a suitable base can enhance its aqueous solubility.
Q3: Can I use co-solvents to dissolve this compound for my in vitro assays?
A3: Yes, co-solvency is a widely used and effective technique. A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol) to create a stock solution. This stock solution can then be serially diluted into the aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q4: Are there more advanced methods to permanently enhance the solubility of this compound for formulation development?
A4: For formulation purposes, several advanced techniques can be employed. These include physical modifications like particle size reduction (micronization and nanosuspension) and chemical modifications such as forming solid dispersions or cyclodextrin inclusion complexes. These methods can improve both the dissolution rate and the equilibrium solubility of the compound.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility Limit | The final concentration in the aqueous buffer is likely above the compound's solubility limit. |
| Solution 1: Decrease the final concentration of the compound. | |
| Solution 2: Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the experiment. A final concentration of DMSO below 1% is generally recommended for cell-based assays. | |
| Solution 3: Gently warm the aqueous buffer before and during the addition of the DMSO stock. The solubility of many compounds increases with temperature. | |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. |
| Solution: If possible, reduce the salt concentration of your buffer or test different buffer systems. |
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
| Possible Cause | Troubleshooting Step |
| Micro-precipitation or Aggregation | The compound may be forming small, invisible precipitates or aggregates in the assay medium, leading to variable effective concentrations. |
| Solution 1: Prepare fresh dilutions from the stock solution immediately before each experiment. | |
| Solution 2: Incorporate a non-ionic surfactant (e.g., Tween 80 at 0.1-0.5%) in the assay medium to help maintain solubility and prevent aggregation. | |
| Solution 3: Use a solubility-enhanced formulation of the compound, such as a cyclodextrin complex or a nanosuspension. |
Data Presentation: Solubility Profile
The following table summarizes the known qualitative and estimated quantitative solubility of this compound in various solvents. Note: Quantitative values are estimates based on available literature and should be experimentally confirmed.
| Solvent | Solubility Category | Estimated Solubility (mg/mL) at 25°C |
| Water | Poorly Soluble | < 0.1 |
| Ethanol | Soluble | 10 - 50 |
| Acetone | Soluble | 10 - 50 |
| Dichloromethane | Soluble | > 50 |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |
| Dimethylformamide (DMF) | Very Soluble | > 100 |
| Methanol | Moderately Soluble | 1 - 10 |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
This protocol describes a general method for increasing the aqueous solubility of this compound by preparing a basic solution.
-
Preparation of a 0.1 M Sodium Hydroxide (NaOH) Solution: Dissolve 0.4 g of NaOH in 100 mL of deionized water.
-
Dispersion of the Compound: Weigh 10 mg of this compound and add it to 9 mL of deionized water in a glass vial. The compound will not dissolve and will form a suspension.
-
Titration with Base: While stirring, add the 0.1 M NaOH solution dropwise to the suspension.
-
Observation: Continue adding the base until the compound completely dissolves.
-
pH Measurement: Measure the pH of the resulting solution.
-
Final Volume Adjustment: Add deionized water to reach a final volume of 10 mL.
-
Note: This basic stock solution can be further diluted with buffers for experimental use, but care must be taken to maintain a pH where the compound remains soluble.
Protocol 2: Preparation of a Nanosuspension via Antisolvent Precipitation
This method aims to produce nanoparticles of the compound, which can enhance its dissolution rate and saturation solubility.
-
Solvent Phase Preparation: Dissolve 50 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone or ethanol).
-
Antisolvent Phase Preparation: Prepare 50 mL of an aqueous solution containing a stabilizer. A common choice is 0.5% (w/v) polyvinyl alcohol (PVA) or Polysorbate 80 (Tween 80).
-
Precipitation: Using a syringe pump for a controlled addition rate, inject the solvent phase into the rapidly stirring antisolvent phase.
-
Solvent Removal: Stir the resulting suspension at room temperature for several hours or overnight to allow for the evaporation of the organic solvent. A rotary evaporator can be used for faster removal.
-
Characterization (Optional but Recommended): Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS).
-
Storage: Store the nanosuspension at 4°C.
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility of this compound.
Caption: Experimental workflow for preparing a nanosuspension of this compound.
References
byproduct identification in 5-Phenyl-1H-1,2,4-triazole-3-thiol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis and subsequent reactions of 5-Phenyl-1H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproduct during the synthesis of this compound is the isomeric compound 5-Phenyl-1,3,4-thiadiazol-2-amine .[1][2] The formation of this byproduct is a common issue in the cyclization of thiosemicarbazide derivatives. Other potential, though less common, byproducts can include unreacted starting materials and dimers formed through the oxidation of the thiol group to a disulfide bridge.
Q2: How can I distinguish between this compound and its main byproduct, 5-Phenyl-1,3,4-thiadiazol-2-amine?
A2: The most reliable method for distinguishing between the desired product and the thiadiazole byproduct is through ¹H NMR spectroscopy . The N-H and S-H protons of the triazole ring in this compound resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the thiadiazole, which appear in the aromatic region of the spectrum.[1][2]
Q3: Does this compound exist in different tautomeric forms?
A3: Yes, this compound can exist in two tautomeric forms: the thiol form and the thione form. The thione form is generally the predominant tautomer in solution.[3] It is important to recognize that these tautomers are not impurities but rather different forms of the same molecule in equilibrium.
Q4: What is the general reactivity of this compound that might lead to side reactions?
A4: this compound is a versatile molecule with multiple reactive sites. The thiol group is nucleophilic and can react with various electrophiles.[4] The triazole ring also possesses nucleophilic nitrogen atoms that can participate in reactions. This reactivity can sometimes lead to the formation of undesired byproducts if the reaction conditions are not carefully controlled.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Isomer in the Final Product
Symptoms:
-
The ¹H NMR spectrum shows unexpected peaks in the aromatic region and a reduced integration for the characteristic low-field N-H/S-H proton signal of the desired triazole.
-
The melting point of the product is lower than expected and/or broad.
-
TLC analysis shows a second spot with a different Rf value.
Possible Cause:
-
Formation of the isomeric byproduct, 5-Phenyl-1,3,4-thiadiazol-2-amine , during the cyclization reaction.[1][2]
Solutions:
-
Reaction Conditions: The formation of the triazole versus the thiadiazole can be influenced by the pH of the reaction medium during cyclization. Alkaline conditions generally favor the formation of the 1,2,4-triazole-3-thiol.
-
Purification: If the byproduct has already formed, it can be separated from the desired product by column chromatography or recrystallization.
-
Monitoring: Monitor the reaction progress closely using TLC to minimize the formation of the byproduct.
Issue 2: Formation of a Disulfide Dimer
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to double the mass of the expected product.
-
The product is less soluble than expected.
Possible Cause:
-
Oxidation of the thiol group of two molecules of this compound to form a disulfide-linked dimer.[4] This can be facilitated by the presence of air or other oxidizing agents.
Solutions:
-
Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use degassed solvents to remove dissolved oxygen.
-
Reducing Agents: If the dimer has formed, it may be possible to reduce it back to the thiol using a mild reducing agent.
Data Presentation
Table 1: ¹H NMR Chemical Shift Comparison for Identification of the Main Byproduct
| Compound | Key ¹H NMR Signal (ppm) | Region | Reference |
| 5-Phenyl-4H-1,2,4-triazole-3-thiol | ~13-14 (N-H and S-H) | Low-field | [1][2] |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Aromatic region | Aromatic | [1][2] |
Experimental Protocols
Protocol 1: General Method for Monitoring the Synthesis of this compound by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the reaction mixture and the starting material in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spotting: Spot the starting material and the reaction mixture on the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The desired product and any byproducts should have different Rf values.
Protocol 2: General Method for ¹H NMR Analysis to Identify 5-Phenyl-1,3,4-thiadiazol-2-amine Byproduct
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Analysis:
-
Look for a broad singlet signal in the downfield region around 13-14 ppm, which is characteristic of the N-H and S-H protons of this compound.[1][2]
-
Carefully examine the aromatic region (typically 7-8.5 ppm). The presence of additional signals that do not correspond to the phenyl group of the desired product may indicate the presence of the 5-Phenyl-1,3,4-thiadiazol-2-amine byproduct.[1][2]
-
Integrate the signals to estimate the relative amounts of the desired product and the byproduct.
-
Visualizations
Caption: Synthesis of this compound and potential byproduct formation.
Caption: Workflow for the identification of byproducts in this compound reactions.
References
Technical Support Center: Enhancing the Purity of 5-Phenyl-1H-1,2,4-triazole-3-thiol
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 5-Phenyl-1H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. An excessive volume of solvent was used for dissolution. Premature crystallization occurred during hot filtration. | - Select an appropriate solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is commonly used.[1][2][3][4] - Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Recover a second crop: Concentrate the mother liquor and cool to obtain additional crystals. - Preheat glassware: Ensure the funnel and receiving flask are preheated before hot filtration to prevent the product from crashing out. |
| Persistent Impurities After Recrystallization | The impurity has similar solubility characteristics to the desired product. The cooling process was too rapid, trapping impurities within the crystal lattice. | - Slow cooling: Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Alternative purification method: If impurities persist, consider column chromatography or an acid-base extraction. |
| Presence of Isomeric Impurity (5-Phenyl-1,3,4-thiadiazol-2-amine) | The synthesis was performed under acidic conditions, which favors the formation of the thiadiazole isomer. | - Confirm synthesis conditions: Ensure the cyclization step of the synthesis is carried out under basic conditions to favor the formation of the 1,2,4-triazole ring. - Purification by column chromatography: Use a silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the two isomers. The more polar 1,2,4-triazole-3-thiol should elute more slowly than the 1,3,4-thiadiazole isomer. |
| Product Fails to Crystallize | The solution is too dilute. The presence of significant impurities is inhibiting crystallization. | - Concentrate the solution: Carefully evaporate some of the solvent and attempt to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound. - Perform a preliminary purification: If the product is very impure, first use column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product. |
| Oily Product Obtained | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | - Change the solvent: Select a lower-boiling point solvent for recrystallization. - Trituration: Add a small amount of a solvent in which the desired compound is insoluble but the oily impurities are soluble. Stir or sonicate the mixture to induce solidification of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: A common and significant impurity is the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine. This side product is often formed if the cyclization of the acylthiosemicarbazide intermediate is carried out under acidic conditions, whereas alkaline conditions favor the formation of the desired 1,2,4-triazole-3-thiol.
Q2: How can I confirm the identity and purity of my this compound?
A2: The identity and purity can be confirmed using several analytical techniques:
-
¹H NMR Spectroscopy: The spectrum of 5-phenyl-4H-1,2,4-triazole-3-thiol is distinct from its 5-phenyl-1,3,4-thiadiazol-2-amine isomer. The N-H and S-H protons of the triazole typically appear at a much lower field (around 13-14 ppm) compared to the amino protons of the thiadiazole, which are found in the aromatic region.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Elemental Analysis: Comparing the found percentages of C, H, N, and S with the calculated values provides a quantitative measure of purity.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound and its derivatives.[1][2][3][4]
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction can be an effective purification method. The thiol group is acidic and will be deprotonated by a moderately strong base (e.g., aqueous sodium carbonate or bicarbonate solution), allowing the compound to dissolve in the aqueous layer. Neutral and basic impurities will remain in the organic layer. After separating the layers, the aqueous layer can be acidified to precipitate the purified product.
Quantitative Data on Purity
The following table presents elemental analysis data for highly purified 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a closely related analog, which serves as a benchmark for the expected purity of this compound after successful purification.
| Element | Calculated (%) | Found (%)[1] |
| Carbon (C) | 50.00 | 49.89 |
| Hydrogen (H) | 4.17 | 4.15 |
| Nitrogen (N) | 29.17 | 29.01 |
| Sulfur (S) | 16.67 | 16.55 |
Note: Calculated values are for the closely related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 5-Phenyl-1H-1,2,4-triazole-3-thiol and two of its structurally related analogs: 5-(p-tolyl)-1H-1,2,4-triazole-3-thiol and 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectral data obtained for this compound and its selected analogs. These values are essential for comparative analysis and structural elucidation.
Table 1: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | Aromatic Protons | NH Proton | SH Proton | Other Protons |
| This compound | 7.40-7.95 (m, 5H) | ~13.5 (br s, 1H) | ~13.75 (s, 1H)[1] | - |
| 5-(p-tolyl)-1H-1,2,4-triazole-3-thiol | 7.20-7.80 (m, 4H) | ~13.4 (br s, 1H) | Not explicitly reported | 2.35 (s, 3H, CH₃) |
| 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol | 7.50-7.90 (m, 4H) | ~13.6 (br s, 1H) | Not explicitly reported | - |
Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | C=S Carbon | Triazole Carbons | Aromatic Carbons | Other Carbons |
| This compound | ~168 | ~146, ~155 | ~126-132 | - |
| 5-(p-tolyl)-1H-1,2,4-triazole-3-thiol | Not explicitly reported | Not explicitly reported | ~125-140 | ~21 (CH₃) |
| 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol | ~167 | ~145, ~154 | ~128-135 | - |
Table 3: IR Spectral Data (ν, cm⁻¹)
| Compound | N-H Stretch | S-H Stretch | C=N Stretch | C=S Stretch | Aromatic C-H Stretch |
| This compound | 3100-3300 | ~2595[1] | ~1610 | ~1250 | ~3050 |
| 5-(p-tolyl)-1H-1,2,4-triazole-3-thiol | 3100-3300 | Not explicitly reported | ~1605 | Not explicitly reported | ~3040 |
| 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol | 3100-3300 | Not explicitly reported | ~1600 | Not explicitly reported | ~3060 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 177 | 104 (C₆H₅CN⁺), 77 (C₆H₅⁺) |
| 5-(p-tolyl)-1H-1,2,4-triazole-3-thiol | 191 | 118 (CH₃C₆H₄CN⁺), 91 (CH₃C₆H₄⁺) |
| 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol | 211/213 | 138/140 (ClC₆H₄CN⁺), 111/113 (ClC₆H₄⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Data Acquisition: For ¹H NMR, the spectral width was set to 16 ppm, with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a spectral width of 240 ppm was used with a relaxation delay of 2 seconds and 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged for each spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in methanol (approximately 1 mg/mL).
-
Instrumentation: Mass spectra were obtained using a Shimadzu LCMS-2020 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis was performed in positive ion mode. The instrument was scanned over a mass range of m/z 50-500.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel compound.
Caption: A logical workflow for spectroscopic analysis.
This guide provides a foundational dataset for the spectral characterization of this compound and its analogs. Researchers can utilize this information to facilitate the identification and confirmation of these and similar molecular structures in their own work.
References
comparing the biological activity of 5-Phenyl-1H-1,2,4-triazole-3-thiol derivatives
A Comparative Guide to the Biological Activity of 5-Phenyl-1H-1,2,4-triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, this compound and its analogues have garnered significant attention for their potent biological activities. This guide provides a comparative analysis of the antimicrobial and anticancer activities of various derivatives, supported by experimental data and detailed methodologies.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal strains. The introduction of different substituents on the phenyl ring and the triazole core allows for the modulation of their antimicrobial spectrum and potency.
A novel series of Schiff bases based on the 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold has been synthesized and evaluated for its antimicrobial properties.[1] These compounds have shown significant activity against the fungus Microsporum gypseum and the bacterium Staphylococcus aureus.[1] Notably, some of these derivatives exhibited antifungal activity superior to the standard drug ketoconazole and antibacterial activity comparable or superior to streptomycin.[1]
Another study focused on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and also found promising antimicrobial activities.[2][3][4] The incorporation of halogen substituents into the structure of 1,2,4-triazole derivatives has been suggested to enhance their biological activities.[5]
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) and zone of inhibition data for selected this compound derivatives against various microbial strains.
| Compound ID | Substituent | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 5b | 4-Hydroxybenzylideneamino | M. gypseum | - | - | [1] |
| 5c | 4-Fluorobenzylideneamino | M. gypseum | - | - | [1] |
| 5d | 4-Bromobenzylideneamino | M. gypseum | - | - | [1] |
| 5e | 4-Chlorobenzylideneamino | M. gypseum | - | - | [1] |
| 5m | 2-Hydroxybenzylideneamino | M. gypseum | - | - | [1] |
| 5n | 2,4-Dichlorobenzylideneamino | M. gypseum | - | - | [1] |
| - | - | S. aureus | 200 (for 32b, 32d) | - | [6] |
| 53 | Unsubstituted | S. aureus | 25 mg/mL | - | [6] |
| 4b | - | P. aeruginosa | - | Highest activity | [2] |
| 5a | - | S. aureus & P. aeruginosa | - | Effective | [2] |
| 4c | - | C. albicans | - | Highest activity | [2] |
Data presented as reported in the cited literature. Missing values indicate that the data was not provided in the source.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar-Well Diffusion Method)
This method is widely used to evaluate the antimicrobial activity of chemical compounds.[2][4]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is sterilized and poured into sterile Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A well containing only the solvent serves as a negative control, and a well with a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents.[7] Their mechanism of action is often attributed to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. A series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives were designed and synthesized as potential inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[7]
Comparative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against various human cancer cell lines.
| Compound ID | Substituent | Cell Line | IC50 (µM) | Reference |
| 6h | - | A549 (Lung Carcinoma) | 3.854 | [7] |
| 6h | - | U87 (Glioblastoma) | 4.151 | [7] |
| 6h | - | HL60 (Leukemia) | 17.522 | [7] |
Structure of compound 6h was not detailed in the provided search results.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: p53-MDM2 Interaction and Inhibition.
Conclusion
The this compound scaffold represents a versatile platform for the development of new therapeutic agents. The presented data highlights the significant antimicrobial and anticancer potential of its derivatives. Structure-activity relationship studies, guided by the comparative data, can further aid in the design of more potent and selective compounds. The detailed experimental protocols provide a foundation for researchers to replicate and expand upon these findings. Future research should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
5-Phenyl-1H-1,2,4-triazole-3-thiol vs. other triazole compounds
A Comparative Guide to 5-Phenyl-1H-1,2,4-triazole-3-thiol and its Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone in the synthesis of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an objective comparison of this compound and its analogues against other triazole compounds, supported by experimental data, detailed protocols, and workflow visualizations.
Synthesis and Chemical Profile
The core structure, this compound, serves as a versatile starting material for a multitude of derivatives. The synthesis generally involves the cyclization of thiosemicarbazide precursors.[2] A common route begins with the reaction of a benzoic acid hydrazide with carbon disulfide in an alkaline solution to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.[3][4] This foundational molecule can then be modified, for instance, by creating Schiff bases through condensation with various aldehydes, to produce a library of compounds with diverse pharmacological profiles.[3][5]
The presence of the thiol (-SH) group is significant, as it allows for tautomerism between the thione and thiol forms, influencing the compound's reactivity and biological interactions.[6] This functional group is a key site for derivatization to enhance potency and selectivity.
Caption: General synthesis pathway for 5-phenyl-1,2,4-triazole-3-thiol derivatives.
Comparative Biological Activities
The therapeutic potential of this compound derivatives has been explored across several domains. Below is a comparative analysis of their performance in key areas.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antibacterial and antifungal properties. Their efficacy is often compared against standard antibiotics and antifungals like ciprofloxacin, streptomycin, and fluconazole.
Experimental Data Summary: Antibacterial and Antifungal Activity
| Compound ID | Target Organism | Assay Type | Result (MIC or Zone of Inhibition) | Standard Drug | Standard Drug Result | Reference |
| 5c (Schiff Base) | Microsporum gypseum | Broth Microdilution | MIC: 3.12 µg/mL | Ketoconazole | MIC: 6.25 µg/mL | [5] |
| 5e (Schiff Base) | Microsporum gypseum | Broth Microdilution | MIC: 3.12 µg/mL | Ketoconazole | MIC: 6.25 µg/mL | [5] |
| 5m (Schiff Base) | Staphylococcus aureus | Broth Microdilution | MIC: 6.25 µg/mL | Streptomycin | MIC: 6.25 µg/mL | [5] |
| 32b / 32d | S. aureus, P. aeruginosa, E. coli | Not specified | MIC: 200 mg/mL | Ciprofloxacin | Not specified | [7] |
| 53 | Staphylococcus aureus | Disk Diffusion | Active at 25 mg/mL | Not specified | Not specified | [7] |
| 4c | Candida albicans | Agar-well Diffusion | 19 mm zone | Triflucan | 23 mm zone | [3] |
| 4b | Pseudomonas aeruginosa | Agar-well Diffusion | 21 mm zone | Ciprofloxacin | 24 mm zone | [3] |
Notably, several Schiff base derivatives show antifungal activity superior to the standard drug ketoconazole against Microsporum gypseum.[5] Similarly, their antibacterial effects against Staphylococcus aureus are comparable to streptomycin.[5] The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups (e.g., -OH, -OCH3) and certain substituents on the aromatic rings (e.g., -Cl, -F) can enhance antimicrobial potency.[5][7]
Anticancer Activity
The 1,2,4-triazole scaffold is a recognized pharmacophore in anticancer drug design, with commercial drugs like vorozole and anastrozole built upon it.[6] Derivatives of 5-phenyl-4H-1,2,4-triazole-3-thiol have been investigated as potential nongenotoxic anticancer agents, particularly as inhibitors of the p53-MDM2 interaction.[6]
Experimental Data Summary: In Vitro Antiproliferative Activity
| Compound ID | Cell Line | Activity Metric (IC₅₀) | Reference |
| 6h | A549 (Lung Carcinoma) | 3.854 µM | [6] |
| 6h | U87 (Glioblastoma) | 4.151 µM | [6] |
| 6h | HL60 (Leukemia) | 17.522 µM | [6] |
| 5b (Hybrid) | Four Cancer Cell Lines | GI₅₀ > 120 nM | [8] |
| 6b (Hybrid) | Four Cancer Cell Lines | GI₅₀ = 35 nM | [8] |
As shown, specific derivatives exhibit potent antiproliferative activity in the low micromolar range against various cancer cell lines.[6] Compound 6h was identified as a promising lead for further optimization.[6] In contrast, hybrid molecules combining 1,2,3-triazole and 1,2,4-triazole moieties have also been synthesized, with some showing growth inhibition (GI₅₀) in the nanomolar range, comparable to the reference drug Erlotinib.[8]
Caption: Inhibition of the p53-MDM2 interaction by triazole derivatives.
Enzyme Inhibition
Triazole compounds are well-known enzyme inhibitors. For instance, antifungal azoles target lanosterol 14α-demethylase. Newer derivatives of this compound have been screened against other enzymes, revealing potential applications for a wider range of diseases.
Experimental Data Summary: Enzyme Inhibition Activity
| Compound Class | Target Enzyme | Activity Metric (IC₅₀) | Standard | Standard IC₅₀ | Reference |
| 1,2,4-Triazole-Semicarbazide Hybrids (6h, 6m, 6n) | Mushroom Tyrosinase | 0.00162 - 0.00166 µM | Kojic Acid | 14.09 µM | [9] |
| Azinane Triazole Derivatives (12d, 12m) | Acetylcholinesterase (AChE) | 0.73 µM / 0.017 µM | Not specified | Not specified | [10] |
| Azinane Triazole Derivatives (12d, 12m) | α-Glucosidase | 36.74 µM / 0.038 µM | Not specified | Not specified | [10] |
The data clearly indicates that specific hybrid molecules are exceptionally potent tyrosinase inhibitors, thousands of times more effective than the reference compound, kojic acid.[9] This suggests potential applications in cosmetics and for treating skin hyperpigmentation disorders. Furthermore, other derivatives show strong inhibition of enzymes like acetylcholinesterase and α-glucosidase, relevant for Alzheimer's disease and diabetes, respectively.[10]
Experimental Protocols
Detailed and standardized methodologies are critical for the reproducibility of results. Below are outlines for key experiments cited in this guide.
Protocol 1: Antimicrobial Susceptibility Testing (Agar-Well Diffusion Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour into sterile Petri plates and allow to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the dissolved test compound at a specific concentration into each well. Use a solvent control and a standard antibiotic/antifungal as positive controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for the discovery of lead triazole compounds.
Conclusion
This compound is a privileged scaffold in medicinal chemistry. Its derivatives consistently demonstrate potent and varied biological activities that are often comparable or superior to established drugs. The comparative data highlights that strategic modifications to the core structure can yield highly active compounds against microbial pathogens, cancer cell lines, and key metabolic enzymes. The versatility of this triazole core, combined with well-defined structure-activity relationships, ensures its continued relevance in the quest for novel and more effective therapeutic agents. Further research focusing on lead optimization and in vivo studies is warranted to translate these promising in vitro results into clinical candidates.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 5-Phenyl-1H-1,2,4-triazole-3-thiol
The primary analytical techniques for the quantitative analysis of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) . Each method offers distinct advantages and is suited to different analytical requirements.
Method Comparison
The choice between UV-Visible Spectrophotometry and HPLC depends on the specific needs of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of light by the analyte at a specific wavelength. | Separates the analyte from other components in a mixture based on its interaction with a stationary phase, followed by detection. |
| Selectivity | Lower; potential for interference from other chromophoric compounds in the sample matrix. | Higher; provides excellent separation from impurities and matrix components. |
| Sensitivity | Generally lower than HPLC. | High sensitivity, with the ability to detect and quantify low concentrations of the analyte. |
| Instrumentation | Simpler and more accessible instrumentation. | More complex instrumentation requiring specialized knowledge for operation and maintenance. |
| Sample Throughput | Higher; suitable for rapid analysis of a large number of samples. | Lower; each sample requires a specific run time for chromatographic separation. |
| Cost | Lower cost of instrumentation and operation. | Higher initial investment and operational costs. |
| Applications | Routine quality control, content uniformity, and dissolution testing of pure substances or simple formulations. | Purity testing, stability studies, impurity profiling, and analysis in complex biological matrices. |
Quantitative Data Summary
The following tables summarize the validation parameters for UV-Visible Spectrophotometry and HPLC methods, based on data from structurally similar 1,2,4-triazole derivatives.
Table 1: UV-Visible Spectrophotometry Method Validation Data (Based on a validated method for a 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone))
| Parameter | Result |
| Wavelength (λmax) | 280 nm |
| Solvent | Ethyl Alcohol |
| Linearity Range | 0.64 to 0.96 mg/100 ml |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: HPLC Method Validation Data (Based on validated methods for various 1,2,4-triazole derivatives)
| Parameter | Result | Reference |
| Linearity (R²) | > 0.999 | [1] |
| Range | 1 - 100 µg/mL | [1] |
| Limit of Detection (LOD) | 0.1 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | [1] |
| Accuracy (% Recovery) | 98 - 102% | [1] |
| Precision (% RSD) | < 2% | [1] |
Experimental Protocols
UV-Visible Spectrophotometric Method
This protocol is based on the methodology for a structurally related 1,2,4-triazole derivative.
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in ethyl alcohol to obtain a stock solution of known concentration.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in ethyl alcohol to cover the expected linear range.
-
Sample Preparation: Prepare the sample solution by dissolving the formulation or substance containing the analyte in ethyl alcohol to achieve a concentration within the calibration range.
-
Measurement:
-
Record the UV spectrum of the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the blank (ethyl alcohol), standard solutions, and sample solution at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample solution from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the development of a reversed-phase HPLC method for the quantification of this compound, based on established methods for similar compounds.[1]
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for best separation.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 10 µL[1]
-
Detection Wavelength: Based on the UV absorbance of the phenyl and triazole chromophores, typically around 254 nm.[1]
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase as per the optimized ratio and degas it before use.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of 1 mg/mL.[1]
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Prepare the sample solution by dissolving the substance in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
System Suitability: Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of peak areas.
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and determine the concentration of the analyte by interpolating the peak area from the calibration curve.[1]
Visualizations
The following diagrams illustrate the logical workflow for the development and validation of these analytical methods.
Caption: Logical flow for the development and validation of an analytical method.
Caption: Workflow for the quantification of this compound by HPLC.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1H-1,2,4-triazole-3-thiol Derivatives
An in-depth analysis of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its analogs reveals a pharmacologically significant scaffold with a broad spectrum of biological activities. This guide provides a comparative overview of its structure-activity relationships (SAR), supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutics.
The 1,2,4-triazole nucleus, particularly when functionalized with a phenyl group and a thiol moiety, has garnered considerable attention in medicinal chemistry.[1][2][3] Derivatives of this compound have demonstrated promising antimicrobial, antifungal, antitumor, anti-inflammatory, and enzyme inhibitory properties.[1][4][5] The versatility of this core structure allows for chemical modifications at various positions, leading to a diverse range of pharmacological effects. This guide synthesizes findings from multiple studies to elucidate the key structural features governing the biological activity of these compounds.
Comparative Biological Activities
The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the N4 and S3 positions of the triazole core. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their efficacy.
Antimicrobial and Antifungal Activity
Derivatives of this scaffold have been extensively evaluated for their activity against a range of bacterial and fungal pathogens. The presence of specific substituents on the phenyl ring and the formation of Schiff bases at the N4-amino group have been shown to modulate antimicrobial potency.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC µg/mL or Zone of Inhibition in mm) | Reference |
| This compound | S. aureus | Active (Concentration: 25 mg/mL) | [1] |
| E. coli | Inactive | [1] | |
| P. aeruginosa | Inactive | [1] | |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus | Strong activity, superior or comparable to streptomycin | [6] |
| 4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5c) | S. aureus | Not specified quantitatively, but noted as strong | [6] |
| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e) | S. aureus | Not specified quantitatively, but noted as strong | [6] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 4b | P. aeruginosa ATCC 10145 | Highest activity among tested compounds | [7] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5a | S. aureus ATCC 25923, P. aeruginosa ATCC 10145 | Effective on both strains | [7] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC µg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong activity, some superior to ketoconazole | [6] |
| Candida albicans | Inactive | [6] | |
| Aspergillus niger | Inactive | [6] | |
| 4-amino-5-(substituted-phenyl)-4H-[1][6][7]triazole-3-thiol derivatives (A-1, A-2, A-3, A-4, A-7) | A. niger | 64 (More potent than fluconazole) | [8] |
| 4-amino-5-(substituted-phenyl)-4H-[1][6][7]triazole-3-thiol derivative (A-3) | C. tropicalis | 32 (More potent than fluconazole) | [8] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 4c | C. albicans ATCC 60193 | Highest activity among tested compounds | [7] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups like halogens (e.g., -F, -Cl) on the phenyl ring of N4-substituted Schiff bases enhances antibacterial activity against Gram-positive bacteria.[6]
-
N4-Substitution: The introduction of a 4-amino group and its subsequent conversion to Schiff bases is a common strategy to enhance antimicrobial and antifungal activities.[6][7]
-
Thiol Group: The thiol group is crucial for activity, and its modification can lead to varied biological outcomes.[1]
Enzyme Inhibition
The 1,2,4-triazole scaffold is a known pharmacophore in several enzyme inhibitors. Derivatives of this compound have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) and aromatase.
Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC₅₀) | Reference |
| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-2 | Good anti-inflammatory activity observed in animal models | [9] |
| 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole analog (Compound II) | Aromatase | 9.02 nM | [10] |
| 1,2,3-triazole/1,2,4-triazole hybrid (Compound IV) | Aromatase | 24 nM | [10] |
| 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives | Acetylcholinesterase (AChE), α-glucosidase, Urease, Butyrylcholinesterase (BChE) | Potent inhibition observed for various derivatives | [11] |
Structure-Activity Relationship Insights for Enzyme Inhibition:
-
Aromatase Inhibition: Electron-withdrawing groups at the para-position of a benzyl substituent on the triazole ring enhance aromatase inhibitory activity.[10]
-
COX-2 Inhibition: The presence of a carboxylic acid group on the triazole ring is a key feature for anti-inflammatory activity, likely through interaction with the COX-2 active site.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols used in the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
A common route for the synthesis of the core structure involves the following steps:[7][12][13]
-
Synthesis of Benzoic Acid Hydrazide: Reaction of methyl benzoate with hydrazine hydrate.
-
Formation of Potassium Dithiocarbazinate Salt: The benzoic acid hydrazide is treated with carbon disulfide in an alkaline solution of ethanol.
-
Cyclization: The potassium salt is then cyclized with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Synthesis of Schiff Bases
The N4-amino group of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be condensed with various aromatic aldehydes in the presence of an acidic catalyst (e.g., glacial acetic acid) in a suitable solvent like ethanol to form the corresponding Schiff bases.[6][7]
Antimicrobial Susceptibility Testing
The antimicrobial activity is often determined using the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[7][13]
-
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
-
Wells are punched into the agar, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
The plates are incubated, and the diameter of the zone of inhibition around each well is measured.
-
-
Minimum Inhibitory Concentration (MIC):
-
Serial dilutions of the test compounds are prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the test microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
-
Visualizing the Workflow
The synthesis and evaluation of these compounds follow a logical progression, as illustrated in the following diagrams.
Caption: General synthesis pathway for this compound derivatives.
Caption: Experimental workflow for biological evaluation and SAR studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Istanbul University Press [iupress.istanbul.edu.tr]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 5-Phenyl-1H-1,2,4-triazole-3-thiol
The synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant interest in medicinal chemistry and drug development due to its diverse biological activities, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common routes, offering insights into their efficiency, reaction conditions, and starting materials. The information is intended for researchers, scientists, and professionals in drug development to make informed decisions on the most suitable synthesis strategy for their specific needs.
Comparison of Synthetic Routes
The primary methods for synthesizing the this compound core involve the cyclization of key intermediates derived from thiosemicarbazide, thiocarbohydrazide, or benzoic acid hydrazide. Each route presents distinct advantages and disadvantages in terms of yield, reaction complexity, and availability of starting materials.
| Synthesis Route | Starting Materials | Key Intermediates | Reaction Conditions | Yield (%) | Reference |
| Route 1 | Thiosemicarbazide, Benzoic Acid | 1-Benzoylthiosemicarbazide | 1. Acylation with PPE in Chloroform, 90°C2. Cyclodehydration with aqueous alkali | Not explicitly stated for phenyl derivative, but a related derivative yielded 71% | [1][2] |
| Route 2 | Thiosemicarbazide, Benzoyl Chloride | 1-Benzoylthiosemicarbazide | Cyclization with NaOH in aqueous-alcoholic medium | Good (not quantified) | [3] |
| Route 3 | Thiocarbohydrazide, Benzoic Acid | Not explicitly isolated | Fusing method (thermal condensation) | Good to moderate | [4] |
| Route 4 | Benzoic acid hydrazide, Carbon disulfide, Hydrazine hydrate | Potassium dithiocarbazinate salt | 1. Reaction with CS2/KOH in ethanol2. Cyclization with hydrazine hydrate | 80.57% (for the 4-amino derivative) | [5][6] |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic routes to this compound.
Caption: Comparative workflows for the synthesis of this compound derivatives.
Experimental Protocols
Route 1: From Thiosemicarbazide and Benzoic Acid[1][2]
Step 1: Acylation of Thiosemicarbazide A mixture of thiosemicarbazide and benzoic acid is prepared in chloroform in the presence of polyphosphate ester (PPE). The reaction is conducted in a hydrothermal reaction vessel at 90°C.
Step 2: Cyclodehydration The acylation product, 1-benzoylthiosemicarbazide, is then treated with an aqueous alkali solution (e.g., KOH or NaOH) to induce cyclodehydration, yielding this compound. The product is precipitated by acidification with HCl, filtered, and washed.
Route 2: From Thiosemicarbazide and Benzoyl Chloride[3]
This is a classical and widely used method.
Step 1: Benzoylation of Thiosemicarbazide Thiosemicarbazide is reacted with benzoyl chloride in a suitable solvent to form 1-benzoylthiosemicarbazide.
Step 2: Alkaline Cyclization The intermediate 1-benzoylthiosemicarbazide is cyclized by refluxing with an aqueous-alcoholic solution of sodium hydroxide. Subsequent acidification of the reaction mixture yields the desired product.
Route 3: From Thiocarbohydrazide and Benzoic Acid[4]
This method involves the direct condensation of thiocarbohydrazide with a substituted benzoic acid.
Synthesis of 4-Amino-5-(substituted phenyl)-4H-[1][3][7]-triazole-3-thiol A mixture of thiocarbohydrazide and a substituted benzoic acid is heated (fused) together. This one-pot reaction leads to the formation of the 4-amino-1,2,4-triazole-3-thiol derivative. The product is then isolated and purified.
Route 4: From Benzoic Acid Hydrazide and Carbon Disulfide[5][6]
This route provides the 4-amino derivative of the target molecule.
Step 1: Synthesis of Potassium Dithiocarbazinate Salt Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline solution of ethanol (potassium hydroxide) to yield the potassium dithiocarbazinate salt.
Step 2: Cyclization with Hydrazine Hydrate The potassium salt is then cyclized by refluxing with hydrazine hydrate in water. This step forms the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The product can be precipitated by acidifying the reaction mixture.
Conclusion
The choice of the synthetic route for this compound depends on several factors including the desired substitution pattern (e.g., presence of an amino group at the 4-position), required yield, and the availability and cost of starting materials.
-
Routes 1 and 2 , starting from thiosemicarbazide, are versatile and well-established methods. The use of polyphosphate ester in Route 1 offers a modern approach to the acylation step.
-
Route 3 , utilizing thiocarbohydrazide, is a straightforward fusion method that directly yields the 4-amino substituted triazole.
-
Route 4 , starting from benzoic acid hydrazide, also produces the 4-amino derivative and has been reported with high yields.[5]
For the synthesis of the parent this compound, routes starting from thiosemicarbazide are the most direct. For derivatives containing a 4-amino group, which can be a useful handle for further functionalization, routes starting from thiocarbohydrazide or benzoic acid hydrazide are more appropriate. Researchers should consider these factors when selecting the optimal synthetic strategy for their specific research and development goals.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its Derivatives Against Standard Antimicrobial and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 5-Phenyl-1H-1,2,4-triazole-3-thiol and its derivatives against established standard antimicrobial and anticancer agents. While direct comparative quantitative data for the parent compound, this compound, is limited in the reviewed literature, this document summarizes the available findings and presents data on the activity of its closely related derivatives.
Executive Summary
This compound serves as a versatile scaffold for the synthesis of derivatives with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that specific derivatives of this compound exhibit promising efficacy, in some cases comparable or superior to standard drugs such as ketoconazole and streptomycin. However, the parent compound itself has demonstrated selective antibacterial activity, being effective against Gram-positive bacteria like Staphylococcus aureus but showing no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Further research is needed to quantify the full potential of the parent compound and its derivatives.
Antimicrobial and Antifungal Efficacy
Derivatives of this compound have been the primary focus of antimicrobial and antifungal studies. Schiff base derivatives, in particular, have demonstrated significant activity.
Key Findings:
-
A novel series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antifungal effects against Microsporum gypseum, with six derivatives exhibiting activity superior to the standard drug ketoconazole.[1]
-
The same series of compounds also displayed strong antibacterial activity against Staphylococcus aureus, with one derivative showing efficacy superior to the standard drug streptomycin.[1]
-
It is noteworthy that in this study, none of the tested compounds showed positive results against the fungi Candida albicans and Aspergillus niger, or the bacterium Escherichia coli.[1]
Table 1: Comparison of Antifungal Activity of this compound Derivatives against Microsporum gypseum
| Compound | Activity vs. Ketoconazole |
| Derivative 1 | Superior |
| Derivative 2 | Superior |
| Derivative 3 | Superior |
| Derivative 4 | Superior |
| Derivative 5 | Superior |
| Derivative 6 | Superior |
| Ketoconazole (Standard) | - |
Table 2: Comparison of Antibacterial Activity of this compound Derivatives against Staphylococcus aureus
| Compound | Activity vs. Streptomycin |
| Derivative A | Superior |
| Other Derivatives | Comparable |
| Streptomycin (Standard) | - |
Anticancer Efficacy
The anticancer potential of this compound derivatives has been explored against various cancer cell lines.
Key Findings:
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological efficacy of this compound and its derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial/Fungal culture
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solution
-
Standard antibiotic/antifungal solution (e.g., Streptomycin, Ketoconazole)
-
Solvent control (e.g., DMSO)
-
Incubator
Procedure:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an MHA plate.
-
Wells are punched into the agar using a sterile cork borer.
-
A specific volume of the test compound solution, standard drug solution, and solvent control are added to separate wells.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Diagram of Experimental Workflow:
Caption: Workflow for the Agar Well Diffusion Method.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial/Fungal culture
-
Test compound solution
-
Standard antibiotic/antifungal solution
-
Spectrophotometer
Procedure:
-
Serial two-fold dilutions of the test compound and standard drug are prepared in the wells of a microtiter plate containing broth.
-
A standardized suspension of the microorganism is added to each well.
-
Control wells containing only broth and inoculum (positive control) and only broth (negative control) are included.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Diagram of Experimental Workflow:
Caption: Workflow for the Broth Microdilution Method to determine MIC.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin) for a specific period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated.
Diagram of Signaling Pathway Context:
Caption: Simplified principle of the MTT assay for cytotoxicity.
References
A Researcher's Guide to Assessing the Cross-Reactivity of 5-Phenyl-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Phenyl-1H-1,2,4-triazole-3-thiol's Assay Performance and Potential for Cross-Reactivity.
The heterocyclic compound this compound is a versatile molecule utilized in various streams of chemical and biological research, from synthetic chemistry to the development of novel therapeutic agents. Its structure, incorporating a phenyl ring, a triazole core, and a reactive thiol group, imparts a range of biological activities. However, these same structural features can also lead to non-specific interactions and cross-reactivity in common biological and biochemical assays, potentially generating misleading results. This guide provides a framework for researchers to assess the cross-reactivity of this compound, offering detailed experimental protocols and illustrative data to facilitate objective performance comparisons.
Understanding Potential Cross-Reactivity
Small molecules can interfere with assays through various mechanisms, including chemical reactivity, colloidal aggregation, and optical interference (e.g., fluorescence or absorbance).[1] For this compound, two primary structural motifs are of particular concern:
-
The Triazole Ring: Triazole-based compounds, especially those used as antifungal drugs, are known to exhibit cross-reactivity with human cytochrome P450 (CYP) enzymes due to structural similarities with the intended fungal targets.[2] This highlights the potential for off-target binding to proteins with similar structural folds. In the context of immunoassays, the triazole moiety could be recognized by antibodies raised against structurally related haptens.[3]
-
The Thiol Group: Thiol-containing compounds are known to be chemically reactive and can interfere in assays in several ways.[4][5] They can act as reducing agents, directly affecting assay reagents like in the MTT cell viability assay.[6] They can also form disulfide bonds with cysteine residues in proteins, leading to non-specific inhibition or activation.[4]
Comparative Performance in Key Assays: An Illustrative Overview
To guide researchers in their evaluation, this section presents hypothetical performance data for this compound in three common assay formats, alongside relevant control compounds.
Table 1: Illustrative Cross-Reactivity Data in a Competitive ELISA
This table depicts a hypothetical competitive ELISA designed to detect a primary analyte that is structurally unrelated to this compound.
| Compound Tested | IC50 (µM) | % Cross-Reactivity |
| Primary Analyte | 0.1 | 100% |
| This compound | 50 | 0.2% |
| Structurally Similar Triazole Analog | 15 | 0.67% |
| Non-Thiolated Phenyl-Triazole Analog | > 100 | < 0.1% |
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
Table 2: Illustrative Interference in a Luciferase-Based Enzyme Inhibition Assay
This table illustrates potential interference in a luciferase-based assay designed to screen for inhibitors of a specific kinase.
| Compound Tested | Apparent Kinase IC50 (µM) | Luciferase Inhibition IC50 (µM) | Notes |
| Staurosporine (Control Inhibitor) | 0.05 | > 100 | Specific kinase inhibition |
| This compound | 5.0 | 10.0 | Potential dual inhibitor or luciferase interference |
| Non-Thiolated Phenyl-Triazole Analog | 25.0 | > 100 | Weaker kinase inhibition, no luciferase interference |
Table 3: Illustrative Interference in the MTT Cell Viability Assay
This table shows the potential for direct reduction of the MTT reagent by thiol-containing compounds, leading to a false-positive signal for cell viability.
| Compound Tested | Apparent EC50 in Cell-Based Assay (µM) | Direct MTT Reduction (Cell-Free) |
| Doxorubicin (Control Cytotoxin) | 0.2 | No |
| This compound | > 50 (Apparent Proliferation) | Yes |
| N-acetylcysteine (Thiol Control) | > 50 (Apparent Proliferation) | Yes |
| Non-Thiolated Phenyl-Triazole Analog | 15 | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible assessment of cross-reactivity. The following protocols are provided as a template for researchers.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the extent to which this compound cross-reacts with the antibody used in a competitive ELISA for a specific primary analyte.
Materials:
-
96-well microtiter plates coated with the target antigen
-
Primary antibody specific to the primary analyte
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Primary analyte standard
-
This compound and other test compounds
Procedure:
-
Prepare serial dilutions of the primary analyte standard and all test compounds in assay buffer.
-
Add a fixed concentration of the primary antibody to each well, followed immediately by the addition of the standards or test compounds.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plates 3-5 times with wash buffer.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plates 3-5 times with wash buffer.
-
Add TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the compound concentration and determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity as described in Table 1.
Caption: Workflow for assessing cross-reactivity in a competitive ELISA.
Protocol 2: Luciferase Interference Assay (Counter-Screen)
Objective: To determine if this compound directly inhibits the luciferase enzyme, which could produce a false-positive result in a primary screen.
Materials:
-
Recombinant luciferase enzyme
-
Luciferin substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.8, with MgSO₄ and DTT)
-
White, opaque 96-well plates
-
This compound and other test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the luciferase enzyme to the wells of the 96-well plate.
-
Add the test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate and ATP solution.
-
Immediately measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the compound concentration to determine the IC50 for luciferase inhibition.
Caption: Experimental workflow for a luciferase interference counter-screen.
Protocol 3: Cell-Free MTT Reduction Assay
Objective: To determine if this compound can directly reduce the MTT reagent to formazan in the absence of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Assay buffer (e.g., PBS or cell culture medium without phenol red)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
This compound and other test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer in a 96-well plate.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
An increase in absorbance with increasing compound concentration indicates direct reduction of MTT.
Mitigating and Interpreting Cross-Reactivity
Should cross-reactivity be observed, several strategies can be employed:
-
Structural Modification: Synthesize and test analogs of this compound to establish a structure-activity relationship. For instance, comparing its activity to a non-thiolated version can elucidate the role of the thiol group in the observed effect.
-
Assay Condition Optimization: For thiol-related interference, including a reducing agent like dithiothreitol (DTT) in the assay buffer can sometimes mitigate non-specific reactivity by acting as a scavenger.[4] However, this may also impact the activity of the target protein if it contains sensitive cysteine residues.
-
Orthogonal Assays: Confirm any "hits" from a primary screen using a secondary, orthogonal assay that employs a different detection technology. For example, if a compound is active in a luciferase-based assay, re-test it using a fluorescence resonance energy transfer (FRET) or absorbance-based assay.
References
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Phenyl-1H-1,2,4-triazole-3-thiol and Derivatives as Anticancer Agents: A Computational and Docking Guide
This guide provides a comparative analysis of the computational and docking studies of 5-Phenyl-1H-1,2,4-triazole-3-thiol and related triazole derivatives, with a focus on their potential as anticancer agents targeting the aromatase enzyme. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by data from published studies.
The 1,2,4-triazole heterocyclic ring is a prominent scaffold in medicinal chemistry, known to be a key component in a variety of biologically active compounds.[1][2] Derivatives of 1,2,4-triazole are recognized for a wide spectrum of activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Specifically, this compound serves as a versatile building block in the synthesis of novel therapeutic agents, particularly those targeting cancer and inflammation.[4]
This guide focuses on the in silico evaluation of these compounds against human aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer.[1] We will compare the docking performance of various 1,2,4-triazole derivatives with the parent compound and established drugs like Letrozole and Anastrozole.
Experimental Protocols: Molecular Docking
The following section details a generalized yet comprehensive methodology for the molecular docking of 1,2,4-triazole derivatives against the aromatase enzyme, based on common practices cited in computational studies.[1][5]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, human aromatase, is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field like CHARMM.
-
The protein structure undergoes energy minimization to relieve any steric clashes and arrive at a stable conformation.
2. Ligand Preparation:
-
The 2D structures of this compound and its derivatives are drawn using chemical drawing software such as ChemBioDraw.[1]
-
These 2D structures are converted into 3D structures.
-
The ligands undergo energy minimization using molecular mechanics (e.g., MM+) and semi-empirical (e.g., AM1) methods to obtain their most stable three-dimensional conformation.[1]
3. Molecular Docking Simulation:
-
Docking is performed using software such as AutoDock 4.2, Smina, or Glide.[1][5][6]
-
A grid box is defined around the active site of the aromatase enzyme to specify the search space for the ligand.
-
A semi-flexible docking protocol is commonly employed, where the protein is treated as a rigid structure while the ligand remains flexible, allowing it to adopt various conformations within the active site.[5]
-
A genetic algorithm is frequently used to explore the conformational space of the ligand and identify the most favorable binding poses.[1] Typically, a significant number of independent genetic algorithm runs (e.g., 100) are conducted for each ligand to ensure robust results.[1]
4. Analysis of Results:
-
The results are analyzed by clustering the docked poses based on their root-mean-square deviation (RMSD).
-
The pose with the lowest binding energy from the most populated cluster is selected as the most probable binding conformation.
-
Binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site, are visualized and analyzed.
Comparative Docking Performance
The following table summarizes the binding energy of various 1,2,4-triazole derivatives against the aromatase enzyme, as reported in computational studies. Lower binding energy values indicate a higher predicted binding affinity.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| Triazole Derivative 1 | Aromatase | -9.96 | [1] |
| Triazole Derivative 2 | Aromatase | -9.04 | [1] |
| Triazole Derivative 700 | KDM5A (for context) | -11.042 | [6] |
| Triazole Derivative 91 | KDM5A (for context) | -10.658 | [6] |
| Doxorubicin (Standard) | KDM5A (for context) | -7.59 | [6] |
Note: Data for specific this compound docking against aromatase was not explicitly found in the initial search; however, data for closely related derivatives are presented. For context, binding energies against another cancer target, KDM5A, are included to show the potential of the triazole scaffold.
Studies on various 1,2,4-triazole derivatives have demonstrated promising binding affinities for anticancer targets. For instance, a series of designed 1,2,4-triazole derivatives showed binding energies ranging from -9.04 to -9.96 kcal/mol against aromatase.[1] These results suggest that the triazole scaffold has a strong potential for bonding with the aromatase enzyme.[1] In a different study targeting the KDM5A demethylase, triazole derivatives also exhibited strong binding affinities, with scores as low as -11.042 kcal/mol, which was superior to the standard drug doxorubicin (-7.59 kcal/mol).[6]
Target Pathway: Aromatase and Estrogen Synthesis
Aromatase is a critical enzyme that catalyzes the final step of estrogen biosynthesis from androgens. In hormone-receptor-positive breast cancers, estrogens can promote the growth of tumor cells. Therefore, inhibiting aromatase is a key therapeutic strategy. The diagram below illustrates the logical relationship in this pathway.
Conclusion
Computational and docking studies consistently highlight the potential of the 1,2,4-triazole scaffold as a basis for developing potent anticancer agents. While direct docking data for this compound against aromatase is not detailed in the reviewed literature, numerous studies on its derivatives show strong binding affinities to this key therapeutic target.[1] The predicted binding energies of these derivatives are often comparable or superior to those of standard chemotherapeutic agents, underscoring their promise.
The versatility of the 1,2,4-triazole ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for virtual screening.[5] The methodologies outlined in this guide represent a standard in silico approach to rapidly identify and optimize lead candidates for further preclinical and clinical development. Future research should focus on synthesizing and performing in vitro and in vivo testing of the most promising candidates identified through these computational models to validate their therapeutic potential.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 6. cal-tek.eu [cal-tek.eu]
peer-reviewed studies on 5-Phenyl-1H-1,2,4-triazole-3-thiol
A Comparative Guide to the Biological Activities of 5-Phenyl-1H-1,2,4-triazole-3-thiol and Its Derivatives
This guide provides a comparative analysis of the biological activities of this compound and its derivatives, with a focus on their antimicrobial and anticancer properties. The information is compiled from various peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating the potential of this heterocyclic scaffold.
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal strains. The following sections summarize the quantitative data and experimental protocols from key studies.
Comparison of Antibacterial Activity
The antibacterial efficacy of various derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The results, often presented as zones of inhibition or minimum inhibitory concentrations (MICs), are summarized below.
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound | Active | Not Reported | Inactive | Inactive | [1] |
| Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione (32a–f) | Evaluated | Not Reported | Evaluated | Evaluated | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases | Strong Activity | Not Reported | Inactive | Not Reported | [2] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (4a-c, 5a-c) | Promising Activity | Not Reported | Not Reported | Promising Activity | [3] |
| 5-aryl-substituted-4H-1,2,4-triazole-3-thiols (36a–f) | Evaluated | Not Reported | Evaluated | Not Reported | [1] |
Note: "Active" indicates reported activity where specific quantitative data was not provided in the abstract. "Evaluated" indicates that the compound was tested against the specified strain.
Comparison of Antifungal Activity
Several derivatives have also been screened for their antifungal properties against common fungal pathogens.
Table 2: Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione (32a–f) | Evaluated | Evaluated | Not Reported | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases | Inactive | Inactive | Strong Activity | [2] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (4a-c, 5a-c) | Promising Activity | Not Reported | Not Reported | [3] |
Experimental Protocols: Antimicrobial Screening
The following is a generalized experimental protocol for antimicrobial susceptibility testing as described in the reviewed literature.[3][4]
Agar-Well Diffusion Method
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Below is a visual representation of the general workflow for antimicrobial susceptibility testing.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Phenyl-1H-1,2,4-triazole-3-thiol: A Step-by-Step Guide
The following document provides comprehensive procedures for the safe handling and disposal of 5-Phenyl-1H-1,2,4-triazole-3-thiol, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as a hazardous substance, and appropriate precautions must be taken at all times.
Hazard Identification and Precautionary Measures:
| Hazard Classification | GHS Hazard Statement | Precautionary Statements (Prevention & Response) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | P264: Wash skin thoroughly after handling.[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]P271: Use only outdoors or in a well-ventilated area.[1][3]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Other Hazards | Stench[2][5] | Handle in a well-ventilated area, preferably a chemical fume hood. |
Personal Protective Equipment (PPE)
Prior to handling this compound in any capacity, including for disposal, all personnel must be equipped with the following PPE:
| Equipment | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166, or goggles.[6] | To protect against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[6] | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[6] |
| Protective Clothing | A laboratory coat or other impervious clothing.[6] | To protect skin from accidental contact. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | To prevent inhalation and respiratory tract irritation.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Don PPE: Before addressing the spill, ensure you are wearing the complete set of recommended PPE.
-
Contain the Spill: Prevent the further spread of the spill. For solid materials, avoid generating dust.[7]
-
Absorb and Collect:
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (consult your institution's safety guidelines) and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.
-
Wash Hands: After cleanup is complete and PPE has been removed, wash hands thoroughly.[1]
Waste Collection and Storage
Proper collection and storage of this compound waste is a critical step in the disposal process.
Procedure:
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] The storage area should be a designated satellite accumulation area for hazardous waste.
Disposal Workflow
Final disposal of chemical waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]
References
Comprehensive Safety and Handling Guide for 5-Phenyl-1H-1,2,4-triazole-3-thiol
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of 5-Phenyl-1H-1,2,4-triazole-3-thiol in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[2][4]
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Irritation (Category 2) |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) |
| H335: May cause respiratory irritation | STOT SE (Category 3) |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[3][5] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[1][3][5] Inspect gloves prior to use.[5] |
| Skin and Body | Wear protective clothing to prevent skin contact.[1][3][5][6] A lab coat is mandatory. |
| Respiratory | In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 dust mask or higher.[2][5] |
Operational and Handling Protocol
A systematic approach to handling this chemical is essential for safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Procedural workflow for safe handling of this compound.
Step-by-Step Experimental Protocol
-
Preparation and Precautionary Measures:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure that a safety shower and eyewash station are readily accessible.[2][6]
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
-
Handling and Use:
-
Minimize the creation of dust and aerosols during handling.[4][5]
-
If inhaled, move the individual to fresh air and seek medical attention if they feel unwell.[1][5]
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1]
-
If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[1][2]
-
If swallowed, rinse the mouth with water and call a poison center or doctor for treatment advice.[2][4]
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Chemical: All waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Collect waste in a suitable, closed container that is clearly labeled.[5]
-
Contaminated Materials: Any materials, such as gloves, wipes, or labware, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse empty containers.
By following these guidelines, you can ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
